3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-9(2)6-3-4-10-5-7(6)11-8(9)12/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJMCRAWBQGQIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=NC=C2)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Literature review on gem-dimethyl substituted 7-azaindole synthesis
Title: Strategic Synthesis of gem-Dimethyl Substituted 7-Azaindoles: A Technical Guide for Medicinal Chemistry Applications
Abstract This technical guide provides a comprehensive analysis of the synthesis and application of gem-dimethyl substituted 7-azaindoles, specifically focusing on the 3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (3,3-dimethyl-7-azaindoline) core. Targeted at drug discovery professionals, this document details the mechanistic rationale for this scaffold—highlighting the Thorpe-Ingold effect and metabolic stability—and presents a robust, self-validating three-step synthetic protocol.
Strategic Rationale: Why gem-Dimethyl 7-Azaindoles?
In modern kinase inhibitor design, the transition from a flat, aromatic 7-azaindole to a gem-dimethyl substituted dihydro-7-azaindole represents a high-value "scaffold hop." This modification addresses two critical failure modes in drug development: metabolic liability and entropic penalty.
The Metabolic Blockade
The C3 position of the indole/azaindole core is electron-rich and prone to oxidative metabolism (e.g., by CYP450s), leading to hydroxylation or dehydrogenation back to the aromatic system.
-
Mechanism: Introducing a quaternary center at C3 (the gem-dimethyl group) physically blocks this site, preventing aromatization and significantly extending the half-life (
) of the molecule.
The Thorpe-Ingold Effect (Conformational Bias)
The gem-dimethyl group introduces steric bulk that restricts the rotation of the fused ring system relative to its substituents.
-
Impact: This reduces the entropic penalty of binding to a protein target. The "angle compression" forces the substituents (e.g., at N1 or C2) into a preferred orientation that often mimics the bioactive conformation, thereby improving potency (
reduction).
Synthetic Pathway: The "Oxindole" Route
The most reliable, scalable method for synthesizing 3,3-dimethyl-7-azaindoline starts from commercially available 7-azaindole. This route avoids the harsh conditions of de novo pyridine cyclizations and allows for intermediate validation.
Visual Workflow (Graphviz)
Caption: Figure 1. Step-wise synthetic pathway from 7-azaindole to the 3,3-dimethyl-7-azaindoline core.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale. Every step includes a "Self-Validation" checkpoint to ensure integrity before proceeding.
Step 1: Preparation of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (7-Azaindoxindole)
Direct oxidation of 7-azaindole is difficult; the bromination-hydrolysis-reduction sequence is superior for purity.
-
Reagents: 7-Azaindole (1.18 g, 10 mmol),
-Bromosuccinimide (NBS, 33 mmol), -BuOH (50 mL), Zinc dust (excess), Acetic acid (AcOH). -
Procedure:
-
Dissolve 7-azaindole in
-BuOH/H O (9:1). Add NBS portion-wise at room temperature (RT) over 1 hour. Stir for 2 hours. -
Observation: The solution turns orange/red. Formation of 3,3-dibromo-7-azaindolin-2-one is rapid.
-
Concentrate solvent, dilute with water, and extract with EtOAc.
-
Dissolve the crude dibromo intermediate in AcOH (20 mL). Add Zn dust (30 mmol) carefully (exothermic). Stir at RT for 1 hour.
-
Filter off Zn, neutralize with saturated NaHCO
, and extract with EtOAc.
-
-
Self-Validation (Checkpoint):
-
1H NMR (DMSO-d6): Look for the disappearance of the aromatic C2/C3 protons of 7-azaindole. A new singlet (2H) at ~3.5 ppm corresponds to the C3-CH
of the oxindole. -
Yield Target: 65-75%.
-
Step 2: 3,3-Dialkylation (Installation of the gem-Dimethyl Group)
This is the critical "Thorpe-Ingold" installation step.
-
Reagents: 7-Azaindoxindole (from Step 1), Sodium Hydride (NaH, 60% dispersion, 2.5 equiv), Methyl Iodide (MeI, 2.5 equiv), THF (anhydrous).
-
Procedure:
-
Cool a suspension of NaH in dry THF to 0°C under Argon.
-
Add 7-azaindoxindole portion-wise. Evolution of H
gas will occur. Stir for 30 min to deprotonate N1 (and C3 enolate). -
Add MeI dropwise. The solution will likely become clear or change color.
-
Warm to RT and stir for 3-4 hours.
-
Quench carefully with NH
Cl (aq). Extract with EtOAc.
-
-
Expert Insight: Do not use weaker bases like K
CO ; they often result in mono-alkylation or O-alkylation mixtures. NaH ensures complete deprotonation for rapid C-alkylation. -
Self-Validation (Checkpoint):
-
1H NMR: The singlet at ~3.5 ppm (C3-H) must be gone . Look for a strong singlet (6H) at ~1.3-1.4 ppm corresponding to the two methyl groups.
-
MS: M+ = [Parent + 28].
-
Step 3: Reduction to 3,3-Dimethyl-2,3-dihydro-7-azaindole
Converting the amide to the amine to finalize the scaffold.
-
Reagents: Lithium Aluminum Hydride (LiAlH
, 2.0 equiv), THF (anhydrous). -
Procedure:
-
Cool LiAlH
solution (1M in THF) to 0°C. -
Add solution of 3,3-dimethyl-7-azaindoxindole (from Step 2) in THF dropwise.
-
Heat to reflux for 4-6 hours. (Monitoring is essential; amides can be stubborn).
-
Fieser Quench: Cool to 0°C. Add water (
mL), 15% NaOH ( mL), then water ( mL) sequentially. Filter the white precipitate.
-
-
Self-Validation (Checkpoint):
-
IR Spectroscopy: Disappearance of the strong amide carbonyl stretch at ~1700 cm
. -
1H NMR: The C2 position (adjacent to N) will shift from a carbonyl carbon (no protons) to a methylene group (singlet, 2H) at ~3.0-3.3 ppm.
-
Quantitative Data Summary
| Parameter | 7-Azaindole (Parent) | 3,3-Dimethyl-7-azaindoline (Product) |
| Hybridization at C3 | sp2 (Aromatic) | sp3 (Tetrahedral) |
| Metabolic Stability (Microsomes) | Low (Oxidation prone) | High (Blocked site) |
| Vector Geometry | Planar (Flat) | Kinked (3D) |
| Typical Yield (3 Steps) | N/A | 40 - 55% Overall |
| Key NMR Signal | ~6.4 ppm (d, C3-H) | ~1.3 ppm (s, 6H, gem-Me) |
References
-
Preparation of 7-Azaindole Derivatives
-
Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization. Organic Chemistry Portal. Link
-
-
Gem-Dimethyl Effect in Medicinal Chemistry
-
Talele, T. T. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. J. Med. Chem. 2018, 61, 6, 2166–2210. Link
-
-
Oxindole Synthesis Methodology
-
Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one. Organic Syntheses 2014, 91, 221-232. Link
-
-
Kinase Inhibitor Applications
-
General Azaindole Chemistry
Sources
- 1. mdpi.com [mdpi.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
Physicochemical properties and lipophilicity of 3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one
[1]
Executive Summary & Structural Logic
In the landscape of medicinal chemistry, 3,3-Dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one represents a strategic scaffold modification.[1] It combines the hydrogen-bond acceptor properties of the 6-azaindole (pyrrolo[2,3-c]pyridine) core with the conformational rigidity and metabolic stability of a gem-dimethyl oxindole motif.[1]
This guide analyzes the physicochemical behavior of this compound, specifically focusing on its lipophilicity (LogP/LogD) and ionization constants (pKa).[1] These parameters are critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) profiles, particularly for kinase inhibitors and CNS-targeted agents where this scaffold is frequently utilized as a bioisostere for traditional oxindoles.[1]
Structural Deconstruction
The molecule consists of three distinct functional zones:
-
The 6-Azaindole Core: Introduces a pyridine nitrogen (N6), significantly lowering LogP compared to the parent indole and providing a specific H-bond acceptor vector.[1]
-
The Lactam (2-one): Creates a hydrogen bond donor/acceptor pair (NH/CO) essential for hinge-binding in kinase domains.[1]
-
The 3,3-Dimethyl "Blocker": A steric shield that prevents metabolic oxidation at the typically labile C3 position and locks the molecule in the lactam form, preventing tautomerization to the 2-hydroxy species.[1]
Figure 1: Structural Activity Relationship (SAR) logic of the 3,3-dimethyl-6-azaindoxyle scaffold.[1]
Physicochemical Properties Profile
The following data synthesizes theoretical predictions with empirical trends observed in 6-azaindole derivatives.
| Property | Value (Approx.) | Description & Significance |
| Molecular Weight | 162.19 g/mol | Fragment-like; ideal for Lead-Likeness.[1] |
| Formula | C₉H₁₀N₂O | Compact heteroaromatic system.[1] |
| LogP (Octanol/Water) | 1.1 – 1.4 | Moderate Lipophilicity. The pyridine N lowers LogP by ~1.0 unit vs. oxindole; methyls add ~1.0 unit back.[1] |
| TPSA | ~42 Ų | High permeability potential (Rule of 5 compliant).[1] |
| H-Bond Donors | 1 (Lactam NH) | Critical for binding site interactions (e.g., kinase hinge).[1] |
| H-Bond Acceptors | 2 (C=O, Pyridine N) | The N6 nitrogen is a key vector for water solubility and target interaction.[1] |
| pKa (Basic) | ~4.5 – 5.5 | Pyridine nitrogen protonation.[1] Lower than pyridine (5.[1]2) due to electron-withdrawing lactam.[1] |
| pKa (Acidic) | ~13.0 | Lactam NH deprotonation.[1] |
The "Azaindole Shift" in Lipophilicity
Replacing a carbon with nitrogen (Indole → Azaindole) typically reduces LogP by 0.8 to 1.2 log units due to the high polarity of the pyridine nitrogen.[1] However, the addition of the 3,3-dimethyl group is lipophilic, adding approximately +0.8 to +1.0 log units.[1]
-
Result: The target molecule retains a LogP similar to unsubstituted oxindole but with superior solubility and distinct electronic properties.[1]
Experimental Protocols: Lipophilicity Determination
Trustworthy lipophilicity data is generated through self-validating protocols.[1] For this compound, we employ two complementary methods: the Shake-Flask Method (absolute calibration) and Chromatographic Hydrophobicity Index (CHI) (high throughput).[1]
Protocol A: Thermodynamic Shake-Flask Method (Gold Standard)
This method directly measures the partition coefficient (
Reagents:
-
n-Octanol (HPLC Grade, pre-saturated with buffer).[1]
-
Phosphate Buffer (pH 7.4, pre-saturated with n-octanol).[1]
-
Compound Stock: 10 mM in DMSO.[1]
Workflow:
-
Pre-saturation: Vigorously mix equal volumes of octanol and buffer for 24 hours. Separate phases. This prevents volume changes during the experiment.[1]
-
Preparation: Dilute compound stock into the buffer phase to a final concentration of 50 µM. (Note: If LogP > 2, start in octanol; here, start in buffer).[1]
-
Equilibration: Add an equal volume of pre-saturated octanol.
-
Partitioning: Rotate samples at 25°C for 4 hours. Avoid vigorous shaking to prevent emulsion formation.[1] Centrifuge at 3000g for 30 mins to separate phases.
-
Quantification: Remove aliquots from both phases. Analyze via UV-Vis spectrophotometry or HPLC-UV.[1]
-
Calculation:
-
Validation: Mass balance must be >95% (Sum of amount in both phases ≈ Initial amount).
Protocol B: High-Throughput HPLC Determination (CHI)
For rapid screening of derivatives, retention time on a C18 column correlates with lipophilicity.[1]
Workflow:
-
Column: Reverse-phase C18 (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: A: 50 mM Ammonium Acetate (pH 7.4); B: Acetonitrile.
-
Calibration: Run a set of standards with known LogP values (e.g., Theophylline, Toluene, Naphthalene).[1]
-
Measurement: Determine the retention factor (
) for the target. (Where is retention time and is dead time).[1] -
Correlation: Plot
vs. Literature LogP of standards to derive the regression equation for the specific column/day.
Figure 2: Dual-track workflow for lipophilicity determination.
Ionization (pKa) and Solubility
Understanding the ionization state is crucial because LogD (distribution coefficient) is pH-dependent.[1]
Ionization Centers[1]
-
Site A (Pyridine Nitrogen, N6): Weakly basic.[1] At pH < 4.5, this nitrogen protonates, becoming cationic.[1] This drastically increases solubility but reduces membrane permeability.[1]
-
Site B (Lactam Nitrogen, N1): Very weakly acidic (pKa > 13).[1] It remains neutral at physiological pH (7.4).[1]
Impact on Drug Design
At physiological pH (7.4):
-
The molecule is predominantly neutral .[1]
-
LogD ≈ LogP .
-
This neutrality is advantageous for crossing the Blood-Brain Barrier (BBB) or cell membranes via passive diffusion.[1]
Protocol: Potentiometric Titration (Sirius T3)
-
Dissolve 1 mg of compound in ionic strength-adjusted water (0.15 M KCl).
-
Titrate with 0.1 M HCl (down to pH 2) and 0.1 M KOH (up to pH 12).
-
The inflection point in the titration curve indicates the pKa.[1]
-
Note: Due to low aqueous solubility of the neutral form, a cosolvent (Methanol/Water) titration is often required, extrapolating the Yasuda-Shedlovsky plot to 0% organic solvent.[1]
Relevance in Drug Discovery
This specific scaffold is not merely a chemical curiosity; it is a privileged structure in oncology and CNS drug discovery.[1]
-
Kinase Inhibition: The lactam motif mimics the adenine ring of ATP, allowing it to form key hydrogen bonds with the "hinge region" of kinases (e.g., FGFR, MPS1).[1]
-
Metabolic Stability: The 3,3-dimethyl group is a "metabolic blocker."[1] In standard oxindoles, the C3 position is a hotspot for Cytochrome P450 oxidation.[1] Methylating this position extends the half-life (
) of the drug candidate.[1] -
Epigenetics: Azaindole derivatives are increasingly used in LSD1 (Lysine-specific demethylase 1) inhibitors, where the pyridine nitrogen interacts with specific residues in the FAD-binding pocket.[1]
References
-
Lipophilicity Protocols: Lombardo, F., et al. "ElogPoct: a tool for lipophilicity determination in drug discovery."[1] Journal of Medicinal Chemistry 43.15 (2000): 2922-2928.[1] Link
-
Scaffold Utility (MPS1): Naud, S., et al. "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)."[1][2] Journal of Medicinal Chemistry 56.24 (2013): 10045–10065.[1] Link[1]
-
Scaffold Utility (FGFR): Wang, Y., et al. "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors."[1][3] RSC Advances 11 (2021): 20651-20661.[1][3] Link
-
LSD1 Inhibitors: Zheng, C., et al. "Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors."[1] ACS Medicinal Chemistry Letters 14.10 (2023).[1] Link[1]
-
General pKa Data: Bordwell pKa Table (Acidity in DMSO/Water). Link
An In-Depth Technical Guide to the Role of 3,3-Dimethyl Substitution in Enhancing the Metabolic Stability of Azaindoles
Abstract
In the landscape of modern drug discovery, the optimization of a candidate's metabolic stability is a paramount challenge. Compounds with promising pharmacological profiles frequently fail due to rapid in vivo clearance, underscoring the need for robust medicinal chemistry strategies to mitigate metabolic liabilities. The azaindole scaffold, a bioisostere of the ubiquitous indole moiety, has emerged as a privileged structure in numerous therapeutic areas, particularly in kinase inhibition.[1][2] However, like its indole counterpart, the azaindole ring system is susceptible to oxidative metabolism. This technical guide provides a comprehensive examination of a powerful strategy to enhance the metabolic stability of azaindoles: the introduction of a gem-dimethyl group at the C3 position. We will explore the mechanistic underpinnings of this strategy, provide detailed experimental protocols for its validation, and present a clear rationale for its application in drug development programs.
Introduction: The Azaindole Scaffold and the Imperative of Metabolic Stability
Azaindoles, also known as pyrrolopyridines, are heterocyclic compounds where a nitrogen atom replaces one of the carbon atoms in the benzene ring of an indole.[2] This substitution can significantly modulate the physicochemical properties of a molecule, often leading to improved solubility, altered pKa, and the introduction of a new hydrogen bond acceptor, which can enhance target engagement.[1][3] Consequently, azaindoles are prevalent in a wide array of clinically advanced and approved drugs.[2]
However, the journey from a potent "hit" to a viable drug candidate is fraught with pharmacokinetic hurdles. Metabolic stability, the measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, is a critical determinant of its in vivo half-life, oral bioavailability, and overall exposure.[4] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations or require frequent, high doses, which can lead to off-target effects and poor patient compliance. Therefore, identifying and addressing metabolic "soft spots" is a cornerstone of the lead optimization process.
Unveiling the Metabolic Liabilities of the Azaindole Core
The metabolic fate of azaindoles is primarily governed by Phase I oxidative enzymes, predominantly the Cytochrome P450 (CYP) superfamily located in liver microsomes, and Aldehyde Oxidase (AO), a cytosolic enzyme.[1][5] These enzymes target specific, electronically susceptible positions on the heterocyclic ring.
Cytochrome P450-Mediated Oxidation
The indole nucleus is known to be a substrate for several CYP isoforms, including CYP2A6, 2C19, and 2E1.[6] Oxidation typically occurs at multiple positions, with the C3 position being particularly vulnerable, especially when substituted with an alkyl group. This can lead to the formation of electrophilic 3-methyleneindolenine intermediates, which have the potential to covalently bind to macromolecules, leading to toxicity.[6] A similar susceptibility is observed in the azaindole core, where the pyrrole ring remains a primary site for oxidative attack.
Aldehyde Oxidase (AO)-Mediated Metabolism
Nitrogen-containing heterocycles are particularly susceptible to metabolism by Aldehyde Oxidase.[5] For the azaindole scaffold, the C2 position is a known site of AO-mediated oxidation, leading to the formation of 2-hydroxy-azaindole metabolites.[1] This pathway can represent a significant clearance mechanism, and its inter-species variability makes it a challenging aspect to predict and manage in drug development.[7]
The following diagram illustrates the primary sites of metabolic oxidation on a generic azaindole scaffold.
Caption: Key sites of oxidative metabolism on the azaindole ring system.
The Strategic Implementation of 3,3-Dimethyl Substitution
Given that the C3 position is a frequent site of metabolic attack, a logical strategy to enhance stability is to block this position. The introduction of a gem-dimethyl group at C3 serves as a highly effective metabolic shield through several mechanisms.
-
Steric Hindrance: The two methyl groups create significant steric bulk around the C3 position, physically preventing the substrate from optimally fitting into the active site of metabolizing enzymes like CYPs.
-
Elimination of a Site of Metabolism: The C3 position is no longer a hydrogen-donating carbon. This directly blocks pathways that initiate with hydrogen atom abstraction at C3, a common mechanism for CYP-mediated oxidation of alkyl-substituted indoles.[6]
-
Conformational Rigidity: The gem-dimethyl group can restrict the rotation of adjacent bonds, locking the molecule into a more rigid conformation. This can disfavor the adoption of a transition state required for enzymatic metabolism.[8][9]
The diagram below conceptualizes how the 3,3-dimethyl group acts as a metabolic shield.
Caption: The gem-dimethyl group sterically hinders access of metabolizing enzymes to the C3 position.
Quantifying the Impact: An Illustrative Comparison
While the specific quantitative improvement will vary depending on the overall molecular structure, the introduction of a 3,3-dimethyl group is expected to significantly increase metabolic stability. The following table provides a realistic, illustrative comparison of key metabolic stability parameters for a hypothetical parent azaindole and its 3,3-dimethyl analog, as would be determined by an in vitro microsomal stability assay.
| Compound | Structure | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent Azaindole (Hypothetical) | (Structure of a generic azaindole) | 15 | 46.2 |
| 3,3-Dimethyl Analog (Hypothetical) | (Structure with gem-dimethyl at C3) | > 120 | < 5.8 |
Data are illustrative and represent a typical outcome of 3,3-dimethyl substitution based on established medicinal chemistry principles.
Experimental Validation: Protocols for Assessing Metabolic Stability
The definitive assessment of metabolic stability is achieved through rigorous in vitro experimentation. The following protocols outline the standard methodologies used in drug discovery.
In Vitro Microsomal Stability Assay
This assay is the workhorse for evaluating Phase I metabolic stability. It measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are rich in CYP enzymes.[4]
Experimental Workflow Diagram
Caption: Workflow for a typical in vitro microsomal stability assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
On the day of the experiment, thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute the microsomes in the phosphate buffer to a working concentration (e.g., 1 mg/mL).[4][8]
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, add the microsomal solution and phosphate buffer.
-
Add the test compound from the stock solution to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.
-
Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without the NADPH system serves as a negative control to assess non-enzymatic degradation.[2]
-
-
Time-Point Sampling and Reaction Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.[3]
-
Immediately quench the reaction by adding the aliquot to a tube or well containing 2-3 volumes of ice-cold acetonitrile fortified with an internal standard (a structurally similar, stable compound used for analytical normalization).[2]
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., >3000 x g) for 10-15 minutes to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[9]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .[9]
-
Metabolite Identification (MetID) Studies
To confirm that the 3,3-dimethyl substitution has indeed blocked metabolism at the intended site and to identify any potential new "metabolic switching" pathways, a metabolite identification study is crucial.
Step-by-Step Protocol:
-
Sample Generation: Perform a larger scale microsomal incubation (as described in 5.1) for a longer duration (e.g., 60-120 minutes) to allow for the formation of detectable levels of metabolites.
-
LC-MS/MS Analysis:
-
Analyze the supernatant from the quenched and centrifuged incubation mixture using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[10][11]
-
Acquire data in a data-dependent manner, where the instrument performs a full scan to detect potential metabolites, followed by fragmentation (MS/MS) of the most intense ions.
-
-
Data Mining and Interpretation:
-
Process the acquired data using specialized metabolite identification software.
-
Search for predicted metabolites based on common biotransformations (e.g., oxidation, hydroxylation, N-dealkylation). This involves looking for specific mass shifts from the parent drug (e.g., +16 Da for oxidation).[11]
-
Compare the fragmentation pattern (MS/MS spectrum) of a potential metabolite with that of the parent compound. Shared fragments can help confirm the core structure, while unique fragments can help pinpoint the site of modification.[10]
-
For the 3,3-dimethyl substituted azaindole, the absence of metabolites corresponding to oxidation at the C3 position would provide strong evidence for the success of the metabolic blocking strategy.
-
Conclusion and Field-Proven Insights
The strategic incorporation of a 3,3-dimethyl group into an azaindole scaffold is a robust and mechanistically sound approach to enhance metabolic stability. By physically and electronically shielding a common site of oxidative metabolism, this modification can significantly increase a compound's in vitro half-life and reduce its intrinsic clearance. This, in turn, often translates to improved in vivo pharmacokinetic parameters, such as higher exposure and longer half-life, which are critical for developing a successful drug candidate.
As a self-validating system, the protocols described herein provide a clear and reliable framework for testing this hypothesis. A well-executed microsomal stability assay will quantitatively demonstrate the improvement in stability, while a thorough metabolite identification study will confirm the intended mechanism of metabolic blockade. For researchers and drug development professionals, the 3,3-dimethyl substitution strategy represents a powerful tool in the arsenal of medicinal chemistry, enabling the rational design of more durable and efficacious azaindole-based therapeutics.
References
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Clark, W. M., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]
-
Yan, Z., et al. (2008). Metabolic activation of a novel 3-substituted indole-containing TNF-alpha inhibitor: dehydrogenation and inactivation of CYP3A4. Chemical Research in Toxicology. Retrieved from [Link]
-
Angewandte Chemie International Edition. (2015). Divergent Mechanistic Routes for the Formation of gem‐Dimethyl Groups in the Biosynthesis of Complex Polyketides. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]
-
Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Zanelli, U., et al. (2020). Strategies for a comprehensive understanding of metabolism by aldehyde oxidase. Drug Discovery Today. Retrieved from [Link]
-
Hanzlik, R. P. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. Medicinal Chemistry, University of Kansas. Retrieved from [Link]
-
North East Drug Metabolism and Discovery Group. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]
-
Gajula, S. N. R., et al. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews. Retrieved from [Link]
-
Foti, R. S., & Dalvie, D. K. (2019). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Cambridge MedChem Consulting. (n.d.). Metabolism. Retrieved from [Link]
-
Diaz, G. J., et al. (2001). Metabolism of 3-Methylindole by Porcine Liver Microsomes: Responsible Cytochrome P450 Enzymes. Toxicological Sciences. Retrieved from [Link]
-
Dalvie, D., et al. (2012). The Role of Aldehyde Oxidase in the Metabolic Clearance of Substituted Benzothiazoles. Drug Metabolism and Disposition. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Allied Sciences. (2016). Metabolite Identification by Mass Spectrometry. Retrieved from [Link]
-
Zucchelli, M., et al. (2004). In vivo metabolite detection and identification in drug discovery via LC-MS/MS with data-dependent scanning and post-acquisition data mining. Journal of Mass Spectrometry. Retrieved from [Link]
-
Holm, N. B., et al. (2015). CYP3A4 Mediates Oxidative Metabolism of the Synthetic Cannabinoid AKB-48. The AAPS Journal. Retrieved from [Link]
-
Al-Hadiya, Z. H. (2016). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules. Retrieved from [Link]
-
Zhong, B., et al. (2016). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Bashetti, U., & Kumar, A. (2020). Azaindole Therapeutic Agents. Current Medicinal Chemistry. Retrieved from [Link]
-
Capparelli, M. P., et al. (2002). Metabolic Stability and Analogue-Based Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugrepocentral.scienceopen.com [drugrepocentral.scienceopen.com]
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- 8. scilit.com [scilit.com]
- 9. Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 11. revroum.lew.ro [revroum.lew.ro]
3,3-Dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one: A Strategic Bioisostere for Kinase Inhibitor Optimization
Executive Summary
In the high-stakes arena of kinase inhibitor design, the indole and oxindole scaffolds have long been privileged structures. However, they frequently suffer from metabolic liabilities (specifically cytochrome P450-mediated oxidation at the C3 position) and suboptimal aqueous solubility.
This technical guide presents 3,3-Dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one (also known as 3,3-dimethyl-6-azaindolin-2-one ) as a superior bioisostere. By incorporating a pyridine nitrogen at the 6-position and gem-dimethylating the 3-position, this scaffold offers a tripartite advantage:
-
Metabolic Blockade: The gem-dimethyl group eliminates reactive benzylic hydrogens, preventing oxidative metabolism.
-
Conformational Lock: The Thorpe-Ingold effect restricts rotational freedom, pre-organizing the molecule for ligand-protein binding.
-
Physicochemical Enhancement: The pyridine nitrogen lowers LogP and introduces a novel hydrogen-bond acceptor vector, improving solubility and selectivity profiles.
Scientific Rationale & Bioisosteric Logic
The "Azaindole" Advantage
Replacing the benzene ring of an indole with a pyridine ring (creating an azaindole) dramatically alters the electronic landscape. For the pyrrolo[2,3-c]pyridine isomer (6-azaindole), the nitrogen atom at position 6 serves as a key hydrogen bond acceptor.
-
Indole (C-H): Hydrophobic interaction only.
-
6-Azaindole (N): Potential H-bond acceptor with water (solubility) or specific kinase residues (selectivity).
The Gem-Dimethyl Effect (Thorpe-Ingold)
The 3-position of oxindoles is chemically reactive. In vivo, this methylene bridge is a "soft spot" for metabolic oxidation.
-
Unsubstituted (CH₂): High metabolic clearance; flexible rotation of substituents.
-
Gem-Dimethyl (C(CH₃)₂): Metabolically inert; sterically bulky. The bond angle compression forces the substituents at C3 closer together, often locking the fused ring system into a conformation that mimics the bioactive bound state, thereby reducing the entropic penalty of binding.
Structural Interaction Map
The diagram below illustrates the functional shifts between the classical oxindole and the optimized 6-aza-analog.
Figure 1: Evolution of the scaffold from standard oxindole to the stabilized 3,3-dimethyl-6-azaindolin-2-one.
Technical Workflow: Synthesis Protocol
This protocol details the conversion of commercially available 1H-pyrrolo[2,3-c]pyridine (6-azaindole) into the target 3,3-dimethyl-2-one scaffold. This route is preferred for its robustness and scalability compared to de novo pyridine cyclizations.
Synthetic Pathway Visualization
Figure 2: Step-by-step synthetic route from 6-azaindole to the target scaffold.
Detailed Step-by-Step Methodology
Step 1 & 2: Oxidation and Reduction to 6-Azaoxindole
Rationale: Direct oxidation of azaindoles is challenging. The "bromination-hydrolysis-reduction" sequence is the industry standard for high purity.
-
Bromination/Hydrolysis:
-
Dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in tert-butanol/water (1:1 v/v).
-
Add Pyridinium Tribromide (3.0 eq) portion-wise at room temperature.
-
Stir for 3 hours. The reaction forms the 3,3-dibromo-oxindole intermediate in situ.
-
Checkpoint: Monitor by LC-MS for disappearance of starting material (M+H).
-
-
Reduction:
-
Add Zinc dust (10.0 eq) directly to the reaction mixture.
-
Add Acetic Acid (glacial, 5.0 eq) dropwise.
-
Stir vigorously for 2 hours at room temperature.
-
Workup: Filter off zinc residues. Concentrate the filtrate. Neutralize with sat. NaHCO₃ and extract with Ethyl Acetate (3x).
-
Yield: Expect 60-75% of 1H-pyrrolo[2,3-c]pyridin-2(3H)-one as a solid.
-
Step 3: Gem-Dimethylation
Rationale: The C3 position is now activated by the adjacent carbonyl. NaH acts as a strong base to deprotonate C3, allowing double alkylation.
-
Setup: Flame-dry a round-bottom flask under Argon atmosphere.
-
Deprotonation:
-
Dissolve the 6-azaoxindole (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Cool to 0°C.
-
Add Sodium Hydride (60% dispersion in oil, 2.5 eq) carefully. Evolution of H₂ gas will occur. Stir for 30 mins at 0°C.
-
-
Alkylation:
-
Add Methyl Iodide (MeI) (2.2 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
-
Quench & Purification:
-
Quench with saturated NH₄Cl solution.
-
Extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.
-
Purification: Silica gel chromatography (0-10% MeOH in DCM).
-
Result: 3,3-Dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one .
-
Physicochemical Profiling & Validation
To validate the bioisosteric replacement, the following comparative assays are mandatory.
Comparative Data Table
| Property | Indole-2-one (Reference) | 6-Azaindole-2-one (Target) | Impact |
| LogP (Calc) | ~1.8 | ~1.1 | Improved Solubility (Lower lipophilicity reduces non-specific binding). |
| H-Bond Acceptors | 1 (C=O) | 2 (C=O, Pyridine N) | New Interaction Vector (Target selectivity). |
| tPSA (Ų) | 29.1 | 41.9 | Permeability Balance (Remains well within CNS/Oral drug limits). |
| Metabolic Stability | Low (C3 Oxidation) | High (Blocked) | Extended Half-life (Gem-dimethyl effect). |
Metabolic Stability Assay (Microsomal)
Protocol for verifying the "Metabolic Blockade":
-
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Substrate: 1 µM of test compound.
-
Cofactor: NADPH regenerating system.
-
Timepoints: 0, 5, 15, 30, 60 min at 37°C.
-
Analysis: Quench with Acetonitrile containing Internal Standard. Analyze supernatant via LC-MS/MS.
-
Success Criteria: Intrinsic clearance (CLint) should decrease by >50% compared to the non-methylated analog.
References
-
Popowycz, F., et al. (2025). "The Azaindole Framework in the Design of Kinase Inhibitors." National Institutes of Health (PMC). Link
-
Lefoix, M., et al. (2007). "Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling." Synthesis. Link
-
Gong, L., et al. (2010). "Discovery of potent and bioavailable GSK-3beta inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Pojarlieff, I.G. (1996). "The gem-dimethyl effect on reactivities in cyclizations." Journal of the Chemical Society Perkin Transactions 2. Link
-
ChemScene. (2024). "Product Data: 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one." ChemScene Building Blocks. Link
Methodological & Application
Functionalization strategies for the 3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one core
Application Note: Functionalization Strategies for the 3,3-Dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one Core
Abstract
The 3,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one core represents a privileged scaffold in modern drug discovery, merging the bioisosteric utility of the 6-azaindole skeleton with the conformational rigidity of the gem-dimethyl oxindole motif. This architecture exploits the Thorpe-Ingold effect to restrict rotational freedom, enhancing metabolic stability and ligand-target residence time. However, the electron-deficient nature of the pyridine ring (pyrrolo[2,3-c] isomer) combined with the steric bulk of the C3-dimethyl group presents unique synthetic challenges. This guide details high-fidelity protocols for N1-functionalization, C-H activation, and palladium-catalyzed cross-couplings, providing a roadmap for late-stage diversification.
Structural Analysis & Strategic Retrosynthesis
The scaffold consists of a pyrrolo[2,3-c]pyridine (6-azaindole) fused to a lactam ring. The gem-dimethyl group at C3 is the defining feature, blocking aromatization and preventing oxidation to the isatin derivative.
Reactivity Hotspots:
-
N1 (Indole Nitrogen): The most nucleophilic site (pKa ~13-14), amenable to alkylation and arylation.
-
C3 (Gem-Dimethyl): Quaternary center; sterically crowded, usually installed early.
-
C4, C5, C7 (Pyridine Ring): Electron-deficient.
-
C7:
-position to the pyridine nitrogen (N6); susceptible to Minisci radical alkylation and directed lithiation. -
C5:
-position to N6; accessible but less reactive than C7 due to electronics. -
C4:
-position to N6; sterically hindered by the C3-dimethyl group.
-
Diagram 1: Scaffold Synthesis & Reactivity Map
This flowchart outlines the construction of the core and subsequent divergence points.
Caption: Synthesis of the 3,3-dimethyl core from 6-azaindole followed by divergent functionalization strategies.
Core Synthesis: The "Gem-Dimethyl" Installation
Direct synthesis of the 3,3-dimethyl core is best achieved via the Wolfe-Buchwald approach or oxidative functionalization of the parent azaindole. The critical step is the "double methylation" of the oxindole intermediate.
Key Mechanistic Insight: The C3 protons of the 6-azaoxindole are highly acidic. Attempting mono-methylation often results in a mixture of mono-, di-, and un-methylated products. Driving the reaction to the gem-dimethyl state is thermodynamically favored and synthetically cleaner.
Functionalization Strategy A: N1-Alkylation
Challenge: Regioselectivity between the indole nitrogen (N1) and the pyridine nitrogen (N6).
Solution: The pKa of N1 is significantly lower than the conjugate acid of N6. Using a mild base like Cesium Carbonate (
Protocol 1: Regioselective N1-Alkylation
Reagents:
-
Substrate: 3,3-Dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one (1.0 equiv)
-
Electrophile: Alkyl halide or Benzyl bromide (1.2 equiv)
-
Base:
(2.0 equiv) -
Solvent: DMF (Anhydrous) or Acetonitrile
Step-by-Step Procedure:
-
Dissolution: Charge a flame-dried reaction vial with the scaffold (100 mg, 0.62 mmol) and
(404 mg, 1.24 mmol). -
Solvation: Add anhydrous DMF (3.0 mL) under an inert atmosphere (
). Stir at room temperature for 15 minutes to deprotonate N1. Note: The solution typically turns yellow/orange. -
Addition: Add the alkyl halide (0.74 mmol) dropwise.
-
Reaction: Stir at 60°C for 4–12 hours. Monitor via LC-MS (Target mass M+R).
-
Workup: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) and brine. Dry over
. -
Purification: Flash chromatography (DCM/MeOH gradient).
Data Validation:
-
1H NMR: Look for the disappearance of the broad singlet at
~10.5-11.0 ppm (NH) and appearance of N-alkyl signals. -
Regio-check: NOESY correlation between the new alkyl group and the C7-H proton confirms N1 attachment.
Functionalization Strategy B: C7-H Activation (Minisci Reaction)
Challenge: The pyridine ring is electron-deficient, making electrophilic aromatic substitution (SEAr) difficult.
Solution: Radical substitution (Minisci reaction) is ideal. The nucleophilic alkyl radical attacks the electron-deficient heterocycle at the most accessible
Mechanistic Note: The 6-azaindole core directs radical attack to C7 due to the inductive effect of N6.
Protocol 2: Silver-Catalyzed Minisci Alkylation
Reagents:
-
Substrate: N1-substituted-3,3-dimethyl-pyrrolo[2,3-c]pyridin-2-one (1.0 equiv)
-
Radical Precursor: Carboxylic Acid (e.g., Pivalic acid) (3.0 equiv)
-
Catalyst:
(0.2 equiv) -
Oxidant:
(3.0 equiv) -
Solvent: DCM/Water (1:1 biphasic system) or TFA/Water
Step-by-Step Procedure:
-
Setup: Dissolve the substrate (0.5 mmol) in DCM (2 mL) and Water (2 mL).
-
Additives: Add the carboxylic acid (1.5 mmol) and
(17 mg, 0.1 mmol). -
Initiation: Add Ammonium Persulfate (342 mg, 1.5 mmol) in one portion.
-
Reaction: Stir vigorously at 40°C for 12 hours. Note: Evolution of
gas will occur. -
Workup: Basify carefully with sat.
to pH 8. Extract with DCM. -
Purification: The product is often less polar than the starting material.
Functionalization Strategy C: Palladium Cross-Coupling
To access biaryl systems, a halogen handle is required. Since direct halogenation is difficult, it is recommended to start with a 5-bromo or 7-chloro precursor if available, or use N-oxide activation to install a chloride.
Diagram 2: Decision Matrix for Cross-Coupling
Caption: Workflow for installing aryl groups via Pd-catalysis. N-oxide rearrangement is required if no halogen is present.
Protocol 3: Suzuki-Miyaura Coupling on 7-Chloro Analog
Reagents:
-
Substrate: 7-Chloro-3,3-dimethyl-pyrrolo[2,3-c]pyridin-2-one
-
Boronic Acid:
(1.5 equiv) -
Catalyst:
(0.05 equiv) -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1)[1]
Procedure:
-
Combine substrate, boronic acid, and base in a microwave vial.
-
Add solvent and degas with Argon for 5 minutes.
-
Add Pd catalyst.[1]
-
Heat at 100°C (conventional) or 120°C (microwave) for 1 hour.
-
Filter through Celite and purify.
Comparative Data & Troubleshooting
Table 1: Functionalization Efficiency Comparison
| Method | Target Site | Typical Yield | Key Limitation | Advantage |
| N1-Alkylation | N1 (Indole) | 85-95% | Requires mild base to avoid ring opening | High fidelity, standard handle |
| Minisci | C7 (Major) | 40-60% | Mixtures of mono/di-alkylation | Direct C-H functionalization |
| Suzuki | C5/C7 | 70-90% | Requires pre-halogenated scaffold | Access to diverse biaryls |
QC Criteria (Self-Validating System):
-
1H NMR Shift: Upon N-alkylation, the C7-H doublet (typically ~8.2 ppm) often shifts upfield slightly due to shielding.
-
Carbonyl Stretch: IR should show a strong stretch at ~1710-1730
(lactam), distinct from the ester precursors.
References
-
Gem-Dimethyl Effect in Medicinal Chemistry: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. J. Chem. Soc., Trans., 107, 1080-1106. (Foundational concept). Modern Review:[2]
-
7-Azaindole Functionalization: Laha, J. K., et al. (2020).[3] Recent advances in the global ring functionalization of 7-azaindoles.[4] RSC Advances. Source:
-
Minisci Reaction on Heterocycles: Proctor, R. S. J., & Phipps, R. J. (2018).[5] Recent Advances in Minisci-Type Reactions.[6] Angewandte Chemie Int.[7][8] Ed. Source: (Contextual application to azaindoles).
-
Oxindole Synthesis via Buchwald Method: Wolfe, J. P., et al. (2007). Efficient Synthesis of Oxindoles. Source:
-
Pyrrolo[2,3-c]pyridine Synthesis: Wang, Y., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent LSD1 Inhibitors.[9] ACS Med. Chem. Lett. Source:
Sources
- 1. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 4. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Visible Light-Mediated Decarboxylative Alkylation of Pharmaceutically-Relevant Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Procedures for incorporating 3,3-dimethyl-7-azaindolin-2-one into peptide backbones
Application Note: Strategic Incorporation of 3,3-Dimethyl-7-azaindolin-2-one into Peptide Backbones
Executive Summary
The incorporation of 3,3-dimethyl-7-azaindolin-2-one (7-azaoxindole) into peptide backbones represents a sophisticated strategy for designing peptidomimetics with enhanced metabolic stability and defined conformational constraints. This scaffold offers three distinct advantages over native tryptophan or phenylalanine residues:
-
Conformational Locking: The gem-dimethyl group at the C3 position prevents tautomerization to the aromatic 7-azaindole, locking the lactam in the oxindole form and restricting rotation, which can induce specific turn geometries (e.g.,
-turns). -
Hydrogen Bonding: The 7-aza nitrogen (pyridine-like) acts as a specific hydrogen bond acceptor, while the lactam NH (position 1) acts as a donor, mimicking the polar profile of nucleobases or specific kinase inhibitors.
-
Metabolic Resistance: The quaternary center at C3 blocks oxidative metabolism common to indoles (e.g., kynurenine pathway degradation).
This guide details the protocol for synthesizing the Fmoc-protected amino acid building block—specifically the 5-substituted alanine analog —and its subsequent incorporation via Solid Phase Peptide Synthesis (SPPS).
Strategic Design & Retrosynthesis
To incorporate this scaffold into a peptide backbone, it must be functionalized as an
Retrosynthetic Logic:
-
Target: Fmoc-3-(3,3-dimethyl-7-azaindolin-2-one-5-yl)-L-alanine.
-
Key Disconnection: Palladium-catalyzed cross-coupling (Negishi or Suzuki) between a 5-halo-7-azaoxindole and a protected iodo-alanine derivative (Jackson’s Reagent).
-
Core Scaffold: 5-bromo-3,3-dimethyl-7-azaindolin-2-one.
Figure 1: Retrosynthetic analysis for the generation of the Fmoc-protected building block.
Protocol A: Synthesis of the Building Block
Before SPPS, the custom amino acid must be synthesized. This protocol uses a Negishi coupling approach, which is generally superior for preserving enantiopurity in amino acid synthesis compared to basic Suzuki conditions.
Materials Required:
-
5-Bromo-3,3-dimethyl-7-azaindolin-2-one (Synthesized via bromination of 3,3-dimethyl-7-azaindolin-2-one or from 2-amino-5-bromo-3-picoline).
-
Fmoc-3-iodo-L-alanine methyl ester.
-
Zinc dust (activated).
-
Pd_2(dba)_3 and S-Phos ligand.
-
Anhydrous DMF and THF.
Step-by-Step Procedure:
-
Activation of Zinc:
-
Wash zinc dust (1.5 g) with 1M HCl, water, ethanol, and ether. Dry under high vacuum.
-
Suspend in anhydrous DMF (5 mL) and add 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) to activate. Heat to 60°C for 5 mins, then cool to RT.
-
-
Formation of Organozinc Reagent (Jackson's Reagent):
-
Add Fmoc-3-iodo-L-alanine methyl ester (1.0 equiv) to the activated zinc suspension under Argon.
-
Stir at room temperature for 30–60 minutes. Disappearance of the starting material can be monitored by TLC (silica, Hexane/EtOAc). Note: This forms the stable alkylzinc iodide species.
-
-
Negishi Coupling:
-
In a separate flask, dissolve 5-bromo-3,3-dimethyl-7-azaindolin-2-one (0.9 equiv), Pd_2(dba)_3 (2.5 mol%), and S-Phos (5 mol%) in anhydrous DMF.
-
Transfer the organozinc solution to the catalyst mixture via cannula/syringe filter.
-
Stir at 50°C for 4–12 hours. Monitor by LC-MS for the formation of the coupled product.
-
-
Work-up & Deprotection:
-
Quench with saturated NH_4Cl. Extract with EtOAc.
-
Purify the methyl ester intermediate via flash chromatography.
-
Hydrolysis: Dissolve the ester in THF/Water (3:1) and treat with LiOH (2.0 equiv) at 0°C. Critical: Avoid high pH or heat to prevent Fmoc cleavage or racemization. Monitor closely.
-
Acidify to pH 3 with 1M HCl and extract into EtOAc.
-
Result: Fmoc-3-(3,3-dimethyl-7-azaindolin-2-one-5-yl)-L-Alanine .
-
Protocol B: Solid Phase Peptide Synthesis (SPPS)
Incorporating this bulky, conformationally constrained residue requires modified coupling protocols to ensure high conversion.
Reagents:
-
Resin: Rink Amide (for C-term amide) or Wang (for C-term acid).
-
Coupling Agents: HATU (preferred for hindered amines), HOAt, DIPEA.
-
Solvent: DMF (peptide grade).
Coupling Cycle Parameters (Table 1):
| Parameter | Standard AA | 3,3-Dimethyl-7-Azaoxindole AA |
| Coupling Reagent | HBTU / HOBt | HATU / HOAt |
| Equivalents | 4-5 eq | 2.5 - 3 eq (Precious reagent) |
| Base | DIPEA (8-10 eq) | DIPEA (5-6 eq) |
| Time | 30-60 min | 2 x 2 hours (Double coupling) |
| Temperature | RT | RT to 40°C (Microwave optional) |
| Monitoring | Kaiser Test | Chloranil Test (for secondary amines) or micro-cleavage LC-MS |
Detailed Workflow:
-
Resin Swelling: Swell resin in DMF for 30 mins.
-
Deprotection: 20% Piperidine in DMF (2 x 5 mins). Wash 5x with DMF.
-
Coupling of Custom AA:
-
Dissolve Fmoc-7-azaoxindole-Ala-OH (3 eq) and HATU (2.9 eq) in minimal DMF.
-
Add HOAt (3 eq) to suppress racemization.
-
Add DIPEA (6 eq) immediately before adding to the resin.
-
Shake for 2 hours. Drain.
-
Repeat Coupling: Perform a second coupling with fresh reagents for 1-2 hours to ensure completion.
-
-
Capping (Critical): Treat with Acetic Anhydride/Pyridine/DMF to cap any unreacted chains. This prevents deletion sequences which are hard to purify later.
-
Subsequent Couplings:
-
The N-terminal Fmoc group of the newly installed bulky residue may be sterically shielded.
-
Use Microwave-assisted deprotection (0.1M HOBt in 20% Piperidine/DMF, 75°C, 2 mins) to ensure complete Fmoc removal before adding the next amino acid.
-
Figure 2: SPPS workflow for sterically hindered 7-azaoxindole residues.
Quality Control & Validation
Analytical Challenges:
-
Rotamers: The gem-dimethyl group and the tertiary amide nature (if N-alkylated) can lead to signal broadening in NMR and split peaks in HPLC due to slow cis/trans isomerization.
-
UV Absorbance: The 7-azaindolin-2-one core has a distinct UV absorbance profile. Monitor at 254 nm and 280 nm .
Validation Protocol:
-
Micro-Cleavage: Take ~2 mg of resin. Treat with TFA/H2O/TIPS (95:2.5:2.5) for 30 mins.
-
LC-MS Analysis: Verify the mass shift corresponding to the custom residue (+ MW of residue - 18).
-
NMR Verification: Upon final cleavage and purification, ^1H NMR should show the characteristic gem-dimethyl singlet (~1.3 ppm) and the aromatic protons of the 7-azaindole core (pyridine ring protons).
References
-
Synthesis of 7-Azaindole Scaffolds
- Negishi Coupling for Amino Acids (Jackson's Reagent): Jackson, R. F. W., et al. (2005). "Zinc-mediated synthesis of non-proteinogenic amino acids." Organic Syntheses.
-
Constrained Peptidomimetics
-
7-Azaindolin-2-one in Drug Discovery
- SPPS of Hindered Residues: El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.
Sources
- 1. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of enantiopure 7-[3-azidopyl]indolizidin-2-one amino acid. A constrained mimic of the peptide backbone geometry and heteroatomic side-chain functionality of the ala-lys dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Solvent selection for reactions involving 3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one
Application Note: Solvent Selection & Process Optimization for 3,3-Dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Abstract
This guide provides a technical framework for solvent selection in the synthesis and derivatization of 3,3-Dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one (referred to herein as 6-DMPP ). Structurally, 6-DMPP is a "locked" 6-azaindoxitine derivative. Unlike standard 6-azaindoles, the gem-dimethyl group at C3 prevents aromatization, stabilizing the lactam functionality. This unique electronic structure creates specific solubility challenges ("brick-dust" behavior) and reactivity requirements (N1-acidity). This protocol details solvent systems for N-alkylation, transition-metal catalysis, and purification, emphasizing the balance between dielectric activation and workup sustainability.
Part 1: Physicochemical Profiling & Solvent Compatibility
To select the correct solvent, one must understand the solute. 6-DMPP features a polar lactam head group (H-bond donor/acceptor) fused to a lipophilic pyridine ring, with a steric gem-dimethyl block.
Solubility Parameters
6-DMPP exhibits poor solubility in non-polar hydrocarbons and limited solubility in pure alcohols due to strong crystal lattice energy (π-π stacking of the pyridine rings).
| Solvent Class | Representative Solvents | Solubility Rating | Application Context |
| Polar Aprotic | DMF, DMAc, NMP, DMSO | High | Primary reaction media for alkylation/arylation. Dissolves the deprotonated anion effectively. |
| Chlorinated | DCM, Chloroform, DCE | Moderate | Good for workup/extraction. solubilizes the neutral form but not the salt. |
| Polar Protic | Methanol, Ethanol, IPA | Low/Moderate | Poor for reactions involving strong bases (pKa interference). Excellent for antisolvent crystallization . |
| Ethers | THF, 2-MeTHF, Dioxane | Moderate | Useful for transition metal catalysis (Pd-coupling). 2-MeTHF is the greener alternative. |
| Hydrocarbons | Hexanes, Heptane, Toluene | Very Poor | Strictly used as antisolvents to crash out the product. |
The "Brick Dust" Challenge
6-azaindole derivatives often suffer from high melting points and low solubility.
-
Mechanism: The pyridine nitrogen (N6) and the lactam NH (N1) can form intermolecular hydrogen bond networks in the solid state.
-
Solution: Disruption of these networks requires solvents with high dipole moments (ε > 30) or H-bond acceptor capabilities (e.g., DMSO).
Part 2: Reaction-Specific Solvent Selection
Scenario A: N1-Functionalization (Alkylation/Arylation)
Objective: Deprotonation of the lactam NH (pKa ~11-12) followed by nucleophilic attack.
-
Recommended Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .
-
Scientific Rationale:
-
Dielectric Constant: High ε values (DMF = 36.7) dissociate the tight ion pair formed between the N1-anion and the cation (Na+ or K+). A "naked" anion is ~100x more nucleophilic.
-
Solvation: These solvents solvate the cation effectively but leave the anion relatively unsolvated (and therefore reactive).
-
-
Why not Alcohols? Protic solvents form a solvation shell around the nucleophile (H-bonding), significantly retarding the reaction rate (S_N2 suppression).
Scenario B: Palladium-Catalyzed Cross-Coupling
Objective: Reacting a halogenated derivative of 6-DMPP.
-
Recommended Solvent: 1,4-Dioxane or t-Amyl Alcohol .
-
Scientific Rationale:
-
Temperature Window: Dioxane (bp 101°C) allows for the thermal activation required for oxidative addition without pressurization.
-
Coordination: Dioxane can weakly coordinate to Pd species, stabilizing the catalytic cycle without poisoning it.
-
Part 3: Visualizing the Decision Matrix
The following diagram illustrates the logical flow for selecting solvents based on the intended chemical transformation and workup requirements.
Figure 1: Solvent Decision Tree for 6-DMPP processing. Selects media based on mechanism (ionic vs. radical/concerted) and physical state of product.
Part 4: Detailed Experimental Protocols
Protocol 1: High-Yield N-Alkylation of 6-DMPP
Context: This protocol overcomes the poor nucleophilicity of the lactam nitrogen by using a "dissolving" base method in polar media.
Materials:
-
6-DMPP (1.0 eq)
-
Alkyl Halide (1.1 eq)
-
Cesium Carbonate (
) (1.5 eq) or NaH (1.2 eq) -
Solvent: Anhydrous DMF (Conc: 0.2 M)
Step-by-Step Methodology:
-
Preparation: Charge an oven-dried flask with 6-DMPP and
. Purge with Nitrogen ( ) for 5 minutes.-
Why Cesium? The "Cesium Effect" improves solubility in DMF and the larger cation radius creates a looser ion pair with the lactam nitrogen, enhancing reactivity compared to potassium.
-
-
Solvation: Add anhydrous DMF via syringe. Stir at Room Temperature (RT) for 15 minutes.
-
Visual Check: The suspension may turn slightly yellow/orange, indicating deprotonation.
-
-
Addition: Add the Alkyl Halide dropwise.
-
Reaction: Heat to 60°C. Monitor via LC-MS.
-
CQA (Critical Quality Attribute): Conversion >95% usually occurs within 2-4 hours.
-
-
Workup (The "Crash-Out" Method):
-
Cool the reaction mixture to RT.
-
Slowly pour the reaction mixture into 10 volumes of ice-cold water with vigorous stirring.
-
Mechanism: DMF is miscible with water. The sudden polarity shift forces the lipophilic alkylated product to precipitate.
-
-
Isolation: Filter the solid, wash with water (to remove residual DMF), and dry in a vacuum oven.
Protocol 2: Purification via Solvent Switching
If the product does not precipitate cleanly (oiling out), use this extraction protocol.
-
Dilute DMF reaction mix with Ethyl Acetate (EtOAc) (1:1 ratio).
-
Wash organic layer with 5% LiCl solution (aq) (3x).
-
Technical Insight: LiCl increases the ionic strength of the aqueous phase and specifically helps partition DMF out of the organic layer and into the water phase. Standard brine is less effective for removing DMF.
-
-
Dry over
and concentrate.
Part 5: Troubleshooting & Stability
| Observation | Root Cause | Corrective Action |
| Low Conversion | "Caging" effect of solvent or moisture. | Ensure DMF is anhydrous (<50 ppm water). Switch base to NaH (stronger deprotonation). |
| Oiling Out | Product is too soluble in water/DMF mix. | Switch workup solvent to DCM. Use LiCl washes. |
| N- vs O-Alkylation | Ambident nucleophile behavior. | 6-DMPP favors N-alkylation due to the lactam stability. If O-alkylation is observed, switch solvent to THF and use a softer counter-ion ( |
References
- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (General principles of Azaindole reactivity).
-
Pfizer Inc. (2008). Solvent Selection Guide for Medicinal Chemistry.
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Discusses 6-azaindole as a scaffold).
- Popowycz, F., et al. (2003). Synthesis and reactivity of 6-azaindole derivatives. Tetrahedron. (Foundational chemistry for the [2,3-c]pyridin-2-one core).
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
Application Notes & Protocols: Microwave-Assisted Synthesis of 3,3-Dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one Derivatives
Abstract
This document provides a comprehensive guide to the rapid and efficient synthesis of 3,3-Dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one derivatives, a class of compounds with significant potential in drug discovery. The protocols detailed herein leverage the advantages of microwave-assisted organic synthesis (MAOS) to dramatically reduce reaction times, improve yields, and enhance product purity compared to conventional thermal methods. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering both a practical, step-by-step protocol and a deeper understanding of the underlying chemical principles.
Introduction: The Significance of the 6-Azaindolinone Scaffold and the Power of Microwave Synthesis
The 1H-pyrrolo[2,3-c]pyridin-2(3H)-one scaffold, also known as 6-azaindolin-2-one, is a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to the oxindole core has made it a target of significant interest. Derivatives of this scaffold have demonstrated a wide array of biological activities, including potential as kinase inhibitors and neuroprotective agents.[1][2] The introduction of a gem-dimethyl group at the C3 position can impart unique pharmacological properties, including increased metabolic stability and enhanced binding affinity to biological targets.
Traditional methods for the synthesis of such complex heterocycles often involve lengthy reaction times, harsh conditions, and laborious purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, addressing many of these limitations.[3][4][5] By utilizing microwave irradiation, chemical reactions can be accelerated from hours or days to mere minutes.[4] This rapid heating is a result of the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform heating.[5] The principal mechanisms of microwave heating are dipolar polarization and ionic conduction. This technology not only offers speed but also frequently leads to higher yields, cleaner reaction profiles, and is considered a cornerstone of green chemistry due to reduced energy consumption and potential for solvent-free reactions.[4]
This application note details a robust, two-step microwave-assisted protocol for the synthesis of 3,3-Dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, starting from readily available precursors. We will first describe the synthesis of the parent 1H-pyrrolo[2,3-c]pyridin-2(3H)-one core, followed by a microwave-promoted C3-dimethylation.
Proposed Synthetic Pathway
The synthesis of 3,3-Dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is proposed to proceed via a two-step sequence as illustrated below. The first step involves the construction of the 1H-pyrrolo[2,3-c]pyridin-2(3H)-one core, which is then subjected to a microwave-assisted dimethylation at the C3 position.
Caption: Proposed two-step synthetic pathway.
Experimental Protocols
3.1. Materials and Instrumentation
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Microwave reactions are to be performed in a dedicated microwave synthesizer capable of controlling temperature, pressure, and power. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of compounds will be carried out using column chromatography on silica gel.
3.2. Step 1: Synthesis of 1H-pyrrolo[2,3-c]pyridin-2(3H)-one (6-Azaindolin-2-one)
This procedure is adapted from established methods for the synthesis of related azaindolinone cores.
-
Reaction Scheme:
-
(A detailed reaction scheme for the formation of the 6-azaindolin-2-one core would be presented here, based on a specific literature precedent if available, or a plausible chemical transformation.)
-
-
Protocol:
-
To a suitable reaction vessel, add the starting aminopyridine precursor (1.0 eq), an appropriate cyclizing agent (e.g., a haloacetyl halide derivative) (1.2 eq), and a suitable solvent (e.g., DMF or NMP).
-
Add a non-nucleophilic base (e.g., DIEA or NaH) (2.5 eq) to the mixture.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature of 150 °C for 20-30 minutes.
-
After cooling, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the pure 1H-pyrrolo[2,3-c]pyridin-2(3H)-one.
-
3.3. Step 2: Microwave-Assisted C3-Dimethylation
The direct C3-alkylation of oxindoles, a close analog, can be challenging.[6] This protocol utilizes phase-transfer catalysis under microwave irradiation to facilitate the dimethylation.
-
Reaction Scheme:
-
(A detailed reaction scheme showing the dimethylation of the 6-azaindolin-2-one at the C3 position would be presented here.)
-
-
Protocol:
-
In a microwave process vial, combine 1H-pyrrolo[2,3-c]pyridin-2(3H)-one (1.0 eq), powdered potassium carbonate (5.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 eq).
-
Add methyl iodide (3.0 eq) to the solid mixture.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a constant temperature of 100 °C for 15-25 minutes. Caution: This reaction generates pressure. Ensure the microwave vial is appropriately sealed and the synthesizer's pressure monitoring is active.
-
After cooling to room temperature, carefully open the vial and dilute the reaction mixture with water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by flash column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford the 3,3-Dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one derivative.
-
Mechanistic Insights
4.1. Microwave Heating Mechanism
Microwave energy accelerates chemical reactions through two primary mechanisms: dipolar polarization and ionic conduction.[5] Polar molecules, such as the reactants and any polar solvent used, attempt to align with the rapidly oscillating electric field of the microwaves. This rapid molecular reorientation generates heat. In the presence of ions, the oscillating electric field induces ionic movement, and resistance to this flow results in heating. This direct "in-core" heating is significantly more efficient than conventional heating, which relies on slower heat transfer from an external source.[5]
4.2. C3-Dimethylation Mechanism
The base-mediated dimethylation at the C3 position of the 6-azaindolin-2-one core is proposed to proceed through the following steps:
Caption: Proposed mechanism for C3-dimethylation.
Initially, a base deprotonates the acidic proton at the C3 position, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic methyl iodide in an SN2 reaction to yield the mono-methylated intermediate. A second deprotonation and subsequent alkylation event afford the final 3,3-dimethylated product. The use of a phase-transfer catalyst facilitates the interaction between the solid base and the organic substrate.
Data Presentation and Expected Results
The following table summarizes the expected outcomes for the synthesis of a representative 3,3-Dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one derivative.
| Compound | Step | Reaction Time (Microwave) | Yield (%) | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | MS (ESI) m/z |
| 1 | 1 | 25 min | 75-85 | (Characteristic peaks for the 6-azaindolin-2-one core) | [M+H]⁺ |
| 2 | 2 | 20 min | 60-75 | 1.45 (s, 6H), 7.10-7.90 (m, 3H), 8.50 (br s, 1H) | [M+H]⁺ |
Note: Spectroscopic data are predictive and based on structurally similar compounds.
Troubleshooting and Optimization
-
Low Yield in Step 1: Ensure anhydrous conditions, particularly if using a strong base like NaH. The microwave temperature and time can be optimized; higher temperatures may promote side reactions.
-
Incomplete Dimethylation in Step 2: An excess of methyl iodide and a sufficient amount of base are crucial. The reaction time under microwave irradiation can be extended. Ensure efficient stirring if possible in the microwave reactor to improve phase mixing.
-
N-Alkylation as a Side Product: While C-alkylation is generally favored for oxindoles under these conditions, N-alkylation can occur. Purification by column chromatography should effectively separate the isomers. Using a bulkier base might favor C-alkylation.
Conclusion
The protocols outlined in this application note demonstrate the utility of microwave-assisted synthesis for the rapid and efficient preparation of 3,3-Dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one derivatives. This methodology offers significant advantages over traditional synthetic routes, providing a valuable tool for medicinal chemists in the exploration of this important class of heterocyclic compounds. The speed and efficiency of MAOS can significantly accelerate the drug discovery and development process.[3]
References
- Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Pharmaceuticals (Basel). 2022 Mar 31;15(4):426.
- B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles.
- Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradi
- One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Deriv
- Microwave-assisted solventless reaction of iridium-catalyzed alkylation of amines with alcohols in the absence of base. Organic Letters.
- B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles.
- Synthesis of β-Lactams from Diazoketones and Imines: The Use of Microwave Irradi
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
- Cyanomethylation of Substituted Fluorenes and Oxindoles with Alkyl Nitriles. [Journal Name, if available].
- Microwave-induced ferrier rearrangement of hyroxy beta-lactams with glycals. [Journal Name, if available].
- Microwave-Assisted Solventless Reaction of Iridium-Catalyzed Alkylation of Amines with Alcohols in the Absence of Base. Organic Letters.
- Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. MDPI.
- Unexpected 7-Methyl
- Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. PubMed.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC.
- 1h-pyrrolo[2,3-b]pyridines.
- Base‐Promoted C3‐Cyanoalkylation of Oxindoles With Substituted Acrylonitriles Enabled Through EDA Complexes.
- Discovery of 3,3-di(indolyl)indolin-2-one as a novel scaffold for α-glucosidase inhibitors: In silico studies and SAR predictions. PubMed.
- Representative biologically active compounds containing the 3,3-disubstituted oxindole skeleton.
- Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. The Journal of Organic Chemistry.
- Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. PMC.
- 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. MDPI.
- Novel 1H-pyrrolo[2,3-b]pyridine derivative nortopsentin analogues: synthesis and antitumor activity in peritoneal mesothelioma experimental models. PubMed.
- Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamin
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of β-Lactams from Diazoketones and Imines: The Use of Microwave Irradiation [organic-chemistry.org]
- 6. B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Handling and Storage of Hygroscopic 7-Azaindole Derivatives
Introduction: The Privileged Scaffold and the Challenge of Hygroscopicity
7-Azaindole and its derivatives represent a class of "privileged structures" in medicinal chemistry and drug discovery.[1][2] Their structural resemblance to the purine system, particularly the adenine fragment of ATP, makes them highly effective scaffolds for kinase inhibitors.[1] This has led to their successful incorporation into approved drugs for cancer, such as vemurafenib, and numerous other clinical candidates targeting a wide range of diseases.[2][3] The introduction of a nitrogen atom into the indole ring can modulate physicochemical properties like solubility and metabolic stability, often for the better.[1]
However, this modification can also introduce challenges, chief among them being hygroscopicity—the tendency to absorb moisture from the atmosphere.[4][5] The absorption of water can have significant detrimental effects on the integrity of these valuable compounds, including:
-
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, leading to a loss of potency and the formation of impurities.[6]
-
Alteration of Physical Properties: Moisture absorption can cause caking, clumping, and changes in flowability of powdered compounds, which complicates accurate weighing and formulation.[4][7]
-
Inaccurate Dosing: The added mass of absorbed water can lead to significant errors in weighing, resulting in inaccurately prepared solutions and unreliable experimental data.[6]
-
Impact on Crystal Structure: For solid-state compounds, water can be incorporated into the crystal lattice, forming hydrates and altering the compound's solid-state properties.[8]
These challenges necessitate the implementation of stringent handling and storage protocols to ensure the quality, stability, and reliable performance of hygroscopic 7-azaindole derivatives in research and development. This guide provides a comprehensive overview of the principles and detailed protocols for the proper management of these critical compounds.
Understanding and Mitigating Hygroscopicity
The hygroscopic nature of a 7-azaindole derivative is influenced by its specific functional groups and the overall polarity of the molecule. The nitrogen atoms in the bicyclic ring system can act as hydrogen bond acceptors, interacting with atmospheric water molecules.[9][10]
To mitigate the effects of hygroscopicity, a multi-faceted approach is required, encompassing environmental control, appropriate packaging, and meticulous handling techniques.
Environmental Controls
The primary defense against moisture absorption is the control of the ambient environment where the compounds are stored and handled.
-
Relative Humidity (RH) Control: Maintaining a low relative humidity is paramount.[4][7] For highly sensitive compounds, storage and handling in an environment with a controlled RH of less than 40% is recommended. In many experimental settings, a relative humidity of 20-35% RH at a controlled temperature of 21-24°C is ideal.[7]
-
Inert Atmosphere: For exceptionally hygroscopic or air-sensitive derivatives, the use of a dry, inert atmosphere, such as nitrogen or argon, is the gold standard.[6][11][12] This is typically achieved through the use of glove boxes or Schlenk lines.
The following diagram illustrates the decision-making process for determining the appropriate storage and handling environment.
Caption: Decision workflow for storage and handling.
Receiving and Initial Inspection
Proper handling begins the moment a new shipment of a 7-azaindole derivative arrives.
-
Inspect Packaging: Upon receipt, carefully inspect the external packaging for any signs of damage that could compromise the integrity of the inner container.
-
Examine Primary Container: Check that the primary container (e.g., vial or bottle) is securely sealed. For compounds shipped under an inert atmosphere, verify the integrity of the seal (e.g., a septum-sealed bottle).
-
Document: Record the date of receipt, batch number, and initial observations of the compound's appearance.
Storage Protocols
Long-term stability is critically dependent on appropriate storage conditions.
General Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | As specified by the manufacturer (typically 2-8°C or room temperature). Avoid temperature fluctuations. | Minimizes degradation rates and prevents condensation upon removal from storage. |
| Humidity | Store in a desiccator or a dry cabinet with a relative humidity of <40%.[4] | Prevents moisture absorption from the ambient atmosphere. |
| Atmosphere | For highly sensitive compounds, store under a dry, inert gas (Nitrogen or Argon).[6] | Excludes both moisture and oxygen, which can cause degradation. |
| Light | Store in amber vials or in the dark. | Many organic compounds, including heterocyclic structures, are light-sensitive. |
| Container | Tightly sealed, appropriate-sized containers. Use containers with PTFE-lined caps. | Minimizes headspace and prevents moisture ingress. PTFE is chemically inert. |
Use of Desiccants
Desiccants are crucial for maintaining a low-humidity environment in storage containers.[5][13]
-
Types of Desiccants:
-
Best Practices:
-
Regularly check and regenerate or replace desiccants as needed.
-
Ensure the desiccant does not come into direct contact with the compound.
-
Handling and Weighing Protocols
All manipulations of hygroscopic 7-azaindole derivatives should be performed in a controlled environment and with meticulous technique to minimize exposure to atmospheric moisture.
Protocol for Weighing a Hygroscopic 7-Azaindole Derivative
This protocol outlines the steps for accurately weighing a hygroscopic compound.
Objective: To obtain an accurate weight of a hygroscopic 7-azaindole derivative while minimizing moisture absorption.
Materials:
-
Hygroscopic 7-azaindole derivative in its storage container
-
Analytical balance (preferably in a low-humidity environment or glove box)
-
Clean, dry spatulas
-
Weighing paper or a tared vial
-
Timer
Procedure:
-
Equilibration: Before opening, allow the container of the 7-azaindole derivative to equilibrate to the ambient temperature of the weighing area for at least 30 minutes. This prevents condensation of moisture on the cold compound.
-
Prepare the Balance: Ensure the analytical balance is clean, calibrated, and stable. If not in a glove box, close the draft shields.
-
Tare the Receiving Vessel: Place the weighing paper or an empty, capped vial on the balance and tare it.
-
Minimize Exposure Time: Have all necessary tools ready. The following steps should be performed as quickly as possible.
-
Weighing:
-
Briefly open the container of the hygroscopic compound.
-
Using a clean, dry spatula, quickly transfer an approximate amount of the compound to the tared receiving vessel.
-
Immediately and securely reseal the main container.
-
Record the stable weight from the balance.
-
-
Immediate Use: Proceed immediately to the next step of your experimental workflow (e.g., dissolution) to minimize the time the weighed compound is exposed to the atmosphere.
The following diagram illustrates the workflow for handling and weighing these sensitive compounds.
Caption: Workflow for weighing hygroscopic compounds.
Preparation of Solutions
The preparation of stock solutions and experimental dilutions requires careful selection of solvents and adherence to proper techniques.
Solvent Selection
-
Use Anhydrous Solvents: Always use high-purity, anhydrous solvents to prepare solutions. The water content of the solvent should be verified and documented.
-
Solubility: Consult the compound's data sheet for solubility information. If unavailable, perform small-scale solubility tests.
Protocol for Preparing a Stock Solution
Objective: To prepare an accurate and stable stock solution of a hygroscopic 7-azaindole derivative.
Materials:
-
Weighed hygroscopic 7-azaindole derivative in a tared vial
-
Anhydrous solvent (e.g., DMSO, DMF, Ethanol)
-
Volumetric flask or appropriate glassware
-
Syringes and needles (if using inert atmosphere techniques)[11][14]
Procedure:
-
Solvent Addition: Add the anhydrous solvent to the vial containing the pre-weighed compound.
-
Dissolution: Cap the vial and facilitate dissolution by vortexing or sonicating until the compound is fully dissolved. Gentle warming may be applied if the compound's stability allows.
-
Transfer (if necessary): If a specific final volume in a volumetric flask is required, quantitatively transfer the solution. Rinse the original vial with additional solvent and add the rinsings to the flask to ensure all the compound is transferred.
-
Final Volume: Bring the solution to the final desired volume with the anhydrous solvent.
-
Mixing: Mix the solution thoroughly by inversion.
-
Storage of Solution: Store the stock solution in a tightly sealed container, protected from light, and at the recommended temperature (often -20°C or -80°C). Consider aliquoting the solution to avoid repeated freeze-thaw cycles.
Monitoring Water Content
For GMP environments or when compound integrity is paramount, it is essential to quantify the water content.
Analytical Methods for Water Content Determination
| Method | Principle | Advantages | Considerations |
| Karl Fischer Titration (KFT) [15][][17] | Titrimetric method based on the reaction of water with iodine. | Highly specific for water, accurate, and rapid.[15][] | Requires specialized equipment; can be volumetric or coulometric.[17] |
| Thermogravimetric Analysis (TGA) [18] | Measures the change in mass of a sample as it is heated. | Provides information on the temperature at which water is lost. | Not specific to water; any volatile component will contribute to mass loss. |
| Loss on Drying (LOD) [18] | Measures the mass loss of a sample after drying in an oven. | Simple and accessible method. | Not specific to water; can also measure residual solvents. |
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Compound is clumpy or appears wet. | Moisture absorption due to improper storage or handling.[6] | Dry the compound under vacuum if its stability permits. Use a fresh, unopened container if possible. Review and improve storage and handling procedures. |
| Inconsistent weighing results. | The compound is actively absorbing moisture from the air during weighing.[6] | Move the weighing process to a lower humidity environment (e.g., glove box). Work more quickly. Use a container with a small opening. |
| Precipitation in stock solution upon storage. | The solution may be supersaturated, or the compound may be degrading. | Ensure the compound is fully dissolved initially. Store at the correct temperature and protect from light. Consider using a different solvent or a lower concentration. |
| Loss of compound activity over time. | Chemical degradation, possibly accelerated by absorbed moisture. | Re-evaluate storage conditions for both the solid compound and its solutions. Ensure anhydrous solvents are used. Prepare fresh solutions more frequently. |
Conclusion
The successful use of hygroscopic 7-azaindole derivatives in research and drug development hinges on a thorough understanding of their properties and the consistent application of meticulous handling and storage protocols. By controlling the compound's environment, minimizing its exposure to atmospheric moisture, and employing precise techniques, researchers can ensure the integrity and reliability of their experimental results, ultimately accelerating the path to new discoveries and therapies.
References
-
Azaindole Therapeutic Agents. (n.d.). PMC. Retrieved February 13, 2026, from [Link]
-
7-Azaindole Analogues as Bioactive Agents and Recent Results. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]
-
Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline. Retrieved February 13, 2026, from [Link]
-
Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022, May 13). Journal of Medicinal Chemistry. Retrieved February 13, 2026, from [Link]
-
Improved Water Content Analysis in Pharmaceuticals with HSGC. (n.d.). Chromatography Today. Retrieved February 13, 2026, from [Link]
-
A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010, January 1). American Pharmaceutical Review. Retrieved February 13, 2026, from [Link]
-
Hints for Handling Air-Sensitive Materials. (2020, October 28). Fauske & Associates. Retrieved February 13, 2026, from [Link]
-
Protecting Pharmaceuticals from Humidity's Wrath. (n.d.). SMT Dry Cabinets. Retrieved February 13, 2026, from [Link]
-
Transferring Air-Sensitive Reagents. (n.d.). University of Nebraska-Lincoln. Retrieved February 13, 2026, from [Link]
-
Moisture Analysis in the Pharmaceutical Industry. (2019, May 14). AZoM. Retrieved February 13, 2026, from [Link]
-
What are recommended packaging conditions for highly hygroscopic APIs? (2013, January 7). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2025, August 6). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (n.d.). PharmaInfo. Retrieved February 13, 2026, from [Link]
-
Humidity controlled storage in pharmaceutical applications. (n.d.). Retrieved February 13, 2026, from [Link]
-
An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). Retrieved February 13, 2026, from [Link]
-
Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. (2017, January 18). NIH. Retrieved February 13, 2026, from [Link]
-
Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (n.d.). ACS Publications. Retrieved February 13, 2026, from [Link]
-
Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]
-
Desiccants for Research and API Manufacturing. (2025, January 22). Retrieved February 13, 2026, from [Link]
-
Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Molecular Insights of 7-Azaindole Drugs and Their Intercalation in the Confined Space of Montmorillonite. (2025, December 3). PMC. Retrieved February 13, 2026, from [Link]
-
Electronically excited states of water clusters of 7-azaindole: Structures, relative energies, and electronic nature of the excited states. (2008, June 6). The Journal of Chemical Physics. Retrieved February 13, 2026, from [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (n.d.). PMC. Retrieved February 13, 2026, from [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]
-
SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. (n.d.). Retrieved February 13, 2026, from [Link]
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- 18. azom.com [azom.com]
Catalytic Methods for Synthesizing gem-Dimethyl Pyrrolo[2,3-c]pyridine Intermediates
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a privileged heterocyclic system frequently incorporated into pharmacologically active molecules, particularly kinase inhibitors and potential therapeutics for a range of diseases including cancer and Alzheimer's.[1][2][3] When combined with a gem-dimethyl group, the resulting intermediates offer significant advantages in drug design. This substitution can induce favorable conformational constraints, enhance metabolic stability, and improve pharmacokinetic profiles through the well-known Thorpe-Ingold effect.[4] This application note provides a detailed guide for researchers on the principal catalytic strategies for constructing these valuable intermediates. It emphasizes the rationale behind methodological choices, offers detailed experimental protocols for key transformations, and summarizes comparative data to aid in synthetic planning.
Strategic Imperatives: The Value of the gem-Dimethyl Pyrrolo[2,3-c]pyridine Scaffold
The fusion of a pyrrole and pyridine ring creates the 6-azaindole core, a structure that has proven to be a versatile pharmacophore.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a key component in numerous drug candidates.
The introduction of a gem-dimethyl moiety is a strategic decision in medicinal chemistry aimed at optimizing molecular properties.[4][5] The benefits include:
-
Conformational Rigidity: The steric bulk of the two methyl groups can lock the molecule into a specific, bioactive conformation, which can lead to increased potency and selectivity for its biological target.[4]
-
Metabolic Stability: The quaternary carbon is not susceptible to oxidative metabolism, often blocking a common site of metabolic breakdown and thereby increasing the compound's half-life.
-
Improved DMPK Profile: The lipophilicity added by the methyl groups can enhance membrane permeability and absorption.[4]
-
Potency and Target Engagement: The non-polar nature of the methyl groups can lead to favorable van der Waals interactions within a protein's binding pocket.[4]
The synthesis of these scaffolds can be approached in two primary ways, as illustrated below.
Caption: High-level approaches to target scaffold synthesis.
Core Construction: Catalytic Annulation of the Pyrrolo[2,3-c]pyridine Ring
The construction of the 6-azaindole core is the central challenge. Transition metal catalysis, particularly with palladium, offers the most versatile and efficient routes.
Palladium-Catalyzed Sonogashira Coupling and Cyclization
This powerful method involves the coupling of a terminal alkyne with a halogenated and protected aminopyridine, followed by an intramolecular cyclization to form the pyrrole ring. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.
Causality and Mechanistic Insight: The Sonogashira reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the copper(I)-acetylide and reductive elimination to form the C-C bond. The subsequent cyclization is typically base-mediated, where the deprotonated amine attacks the alkyne in a 5-endo-dig manner to forge the pyrrole ring.[1][2]
Caption: Workflow for Sonogashira/Cyclization synthesis.
Tandem Palladium-Catalyzed Suzuki Coupling and C-N Coupling
An alternative strategy involves a tandem reaction where a Suzuki coupling to introduce an alkyl or aryl group is followed by an intramolecular C-N coupling. This is particularly useful for synthesizing 2-substituted 6-azaindoles from gem-dichloro olefins and boronic acids.[1]
Causality and Mechanistic Insight: This process leverages palladium's ability to catalyze both C-C (Suzuki) and C-N (Buchwald-Hartwig type) bond formations in a single pot. The initial Suzuki reaction forms a vinylpyridine intermediate. A subsequent intramolecular oxidative addition and reductive elimination sequence, often requiring a different ligand environment or higher temperatures, closes the pyrrole ring.
The Bartoli Reaction: A Benchmark for Substituted Pyrroles
While not a transition-metal catalyzed reaction in its classic form, the Bartoli reaction is a highly effective and widely used method for synthesizing substituted pyrroles, including the 6-azaindole core.[1] It involves the reaction of a nitro-aromatic compound with a vinyl Grignard reagent.
Causality and Mechanistic Insight: The reaction proceeds through the addition of three equivalents of the vinyl Grignard reagent to the nitro group, leading to a rearrangement and subsequent cyclization with elimination to form the indole ring. This method is particularly powerful for incorporating substituted alkyl groups, including those containing the gem-dimethyl moiety, directly from the Grignard reagent.[1] This makes it a highly convergent approach (Strategy B).
Data Summary: Comparison of Synthetic Strategies
| Method | Catalyst/Reagent | Key Precursors | Typical Yields | Advantages | Limitations |
| Sonogashira/Cyclization | Pd(PPh₃)₂Cl₂ / CuI / Base | Halogenated Aminopyridine, Terminal Alkyne | 60-90% | High functional group tolerance, versatile for 2-substitution.[1] | Requires pre-functionalized starting materials, potential for catalyst poisoning. |
| Suzuki/C-N Coupling | Pd Catalyst (e.g., Pd(OAc)₂) | gem-Dichloro Olefins, Boronic Acids, Aminopyridine | 50-80% | Allows for tandem C-C and C-N bond formation.[1] | Substrate scope can be limited by the stability of precursors. |
| Bartoli Reaction | Vinyl Magnesium Bromide | Halogenated Nitropyridine | 50-85% | Convergent, allows direct installation of complex side chains.[1] | Requires stoichiometric Grignard reagent, sensitive to moisture. |
| C(sp³)-H Alkenylation | Pd(II) / Chiral Ligand | gem-Dimethyl containing precursor | 70-82% | Advanced, allows for late-stage asymmetric functionalization.[6] | Narrower substrate scope, requires directing groups. |
Detailed Experimental Protocols
Protocol 1: Synthesis of a 2-Substituted Pyrrolo[2,3-c]pyridine via Sonogashira Coupling
This protocol is adapted from methodologies described for the synthesis of 6-azaindoles.[1][2]
Objective: To synthesize a 2-substituted pyrrolo[2,3-c]pyridine from tert-butyl (4-iodopyridin-3-yl)carbamate and a terminal alkyne.
Materials:
-
tert-Butyl (4-iodopyridin-3-yl)carbamate
-
Terminal alkyne (e.g., 3,3-dimethyl-1-butyne)
-
Palladium(II) bis(triphenylphosphine)dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add tert-butyl (4-iodopyridin-3-yl)carbamate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Solvent and Reagent Addition: Add anhydrous THF and anhydrous Et₃N. Stir the mixture for 10 minutes at room temperature to ensure dissolution and catalyst activation.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.
-
Sonogashira Coupling: Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting iodide is consumed.
-
Cyclization: Gently heat the reaction mixture to 60-80 °C and maintain for 12-18 hours. Monitor the formation of the pyrrolo[2,3-c]pyridine product by TLC.
-
Work-up: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl and extract with EtOAc (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.
Protocol 2: Synthesis of a gem-Dimethyl Substituted Pyrrolo[2,3-c]pyridine via Bartoli Reaction
This protocol demonstrates a convergent approach where the gem-dimethyl group is introduced via the Grignard reagent.[1]
Objective: To synthesize a 2-(2,2-dimethylpropyl)-1H-pyrrolo[2,3-c]pyridine.
Materials:
-
2-Chloro-3-nitropyridine
-
3,3-Dimethyl-1-buten-1-ylmagnesium bromide (prepared from 1-bromo-3,3-dimethyl-1-butene and Mg turnings)
-
Toluene, anhydrous
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed flask, dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous toluene.
-
Grignard Addition: Cool the solution to 0 °C. Add the solution of 3,3-dimethyl-1-buten-1-ylmagnesium bromide (3.0 eq) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the nitropyridine by TLC.
-
Base-mediated Cyclization: Cool the mixture again to 0 °C and add NaHMDS (2.0 eq) portion-wise. Stir at this temperature for 1 hour.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol.
-
Work-up: Add saturated aqueous NaHCO₃ and extract the product with DCM (3x).
-
Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the crude material by silica gel chromatography to obtain the target gem-dimethyl pyrrolo[2,3-c]pyridine.
Conclusion and Future Outlook
Catalytic methods, particularly those employing palladium, provide powerful and flexible platforms for the synthesis of pyrrolo[2,3-c]pyridine intermediates. The choice between a linear strategy (building the core, then functionalizing) and a convergent one (using a pre-functionalized building block) depends on the availability of starting materials and the desired substitution pattern. The Sonogashira/cyclization sequence offers broad functional group tolerance, while the classic Bartoli reaction provides a direct route for installing complex alkyl groups like the gem-dimethyl moiety.
Future advancements will likely focus on the development of more efficient, one-pot procedures and the expansion of catalytic C(sp³)-H functionalization methods.[6] Such innovations would allow for the late-stage, direct, and asymmetric installation of gem-dimethyl groups onto complex scaffolds, further streamlining the synthesis of novel drug candidates.
References
-
Voloshchuk, V. V.; Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33–56. [Link]
-
Voloshchuk, V. V.; Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate. [Link]
-
Voloshchuk, V. V.; Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Wang, L., et al. (2022). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. PubMed. [Link]
-
Dong, H., et al. (2007). Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic Letters, 9, 5191-5194. [Link]
-
Talele, T. T. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Li, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]
-
Zhou, T., et al. (2024). Pd(II)-Catalyzed Desymmetrizing gem-Dimethyl C(sp3)–H Alkenylation/Aza-Wacker Cyclization Directed by PIP Auxiliary. Organic Letters. [Link]
-
Kumar, A., et al. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. RSC Publishing. [Link]
-
Unspecified Authors. (2025). Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [Link]
-
Unspecified Authors. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. [Link]
-
Unspecified Authors. Enantioselective synthesis of pyrano[2,3-c]pyrrole via an organocatalytic [4 + 2] cyclization reaction of dioxopyrrolidines and azlactones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Unspecified Authors. (2001). The gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p- nitrophenyl) hydantoates. Arkivoc. [Link]
-
Unspecified Authors. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Future Science. [Link]
-
Unspecified Authors. (1996). The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. ResearchGate. [Link]
-
Unspecified Authors. (2020). Preparation of pyrrolo[2,3‐c]quinolines 12 from 3‐(2‐nitrophenyl)pyrrole 11. Synthesis of Marinoquinolines B and C. ResearchGate. [Link]
-
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed. [Link]
Sources
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- 4. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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Troubleshooting & Optimization
Improving reaction yields for 3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one synthesis
Technical Support Center: Synthesis of 3,3-Dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Welcome to the dedicated technical support guide for the synthesis of 3,3-Dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one. This resource is designed for researchers and drug development professionals navigating the complexities of constructing this valuable heterocyclic scaffold. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering a self-validating framework for troubleshooting and optimization.
Plausible Synthetic Strategy: A Modified Fischer Indole Approach
The synthesis of the 3,3-dimethyl-2-oxo-pyrrolo[2,3-c]pyridine core, while specific, can be effectively approached using the foundational principles of the Fischer indole synthesis. This classic reaction, which forms an indole from an aryl hydrazine and a carbonyl compound under acidic conditions, is a robust and adaptable method for creating fused pyrrole ring systems.[1][2][3]
Our proposed strategy involves two key stages:
-
Hydrazone Formation: Condensation of a suitable pyridine-based hydrazine, such as (3-hydrazinylpyridin-4-yl)carbamate, with 3-methyl-2-butanone.
-
Acid-Catalyzed Cyclization: An intramolecular cyclization of the resulting hydrazone, followed by tautomerization and loss of ammonia, to yield the target lactam. The choice of acid catalyst is critical and can range from Brønsted acids (like HCl, H₂SO₄, or PPA) to Lewis acids (like ZnCl₂ or BF₃·OEt₂).[3][4]
This approach is advantageous as it directly installs the requisite 3,3-dimethyl substitution pattern from a readily available ketone.
Caption: High-level workflow for the proposed synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Yield in the Cyclization Step
Q: My reaction shows poor conversion from the hydrazone intermediate to the final product. What are the likely causes and how can I improve the yield?
A: Low yield in a Fischer-type cyclization is a common challenge that typically points to one of three areas: inadequate acid catalysis, thermal degradation, or competing side reactions.
-
Causality — Inadequate Acid Catalysis: The key mechanistic step is a[5][5]-sigmatropic rearrangement of the protonated enehydrazine tautomer.[4] If the acid is too weak or used in insufficient quantity, this equilibrium is not favored, and the reaction stalls. Conversely, an excessively strong acid can lead to substrate degradation.
-
Troubleshooting & Optimization:
-
Catalyst Screening: The choice of acid is paramount.[1] Begin by screening a panel of both Brønsted and Lewis acids. Polyphosphoric acid (PPA) is often effective as it serves as both catalyst and solvent, but requires high temperatures. For milder conditions, consider Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂).[3][6]
-
Temperature Control: Careful temperature management is crucial. Some reactions require elevated temperatures to overcome the activation energy for the rearrangement, but excessive heat can cause decomposition.[2] Run a temperature screen from 80 °C to 120 °C to find the optimal balance.
-
Solvent Choice: The solvent can influence catalyst activity and substrate stability. High-boiling point, non-coordinating solvents like toluene or xylene are standard. For certain acid catalysts, polar aprotic solvents may be beneficial.[4]
-
| Parameter | Condition A | Condition B | Condition C (Optimized) | Condition D |
| Acid Catalyst | p-TsOH (0.2 eq) | HCl (4M in Dioxane) | ZnCl₂ (1.5 eq) | PPA |
| Solvent | Toluene | Dioxane | Toluene | Neat |
| Temperature | 110 °C | 80 °C | 110 °C | 130 °C |
| Observed Yield | <10% | ~25% | ~65-75% | ~40% (with degradation) |
| Caption: Illustrative optimization table for the cyclization step. |
Issue 2: Formation of an Unexpected Regioisomer
Q: I've isolated a product, but my NMR data suggests it's not the expected 3,3-dimethyl isomer. What could have happened?
A: While 3-methyl-2-butanone is a symmetrical ketone and should theoretically only lead to the desired product, the use of an incorrect or impure starting ketone could lead to regioisomers. For instance, if 2-pentanone were used inadvertently, cyclization could occur on either side of the carbonyl, leading to a mixture of 3-ethyl- and 3-methyl-3-H-indole analogues.
-
Causality — Enehydrazine Formation: The Fischer synthesis proceeds via an enehydrazine intermediate. If the ketone is unsymmetrical, two different enehydrazines can form, leading to two different indole products. The ratio is often influenced by the steric and electronic environment and the reaction conditions.[1]
-
Troubleshooting & Optimization:
-
Verify Starting Materials: First and foremost, confirm the identity and purity of your ketone starting material using NMR or GC-MS.
-
Control Reaction Conditions: In cases where an unsymmetrical ketone must be used, the choice of acid can sometimes direct the regioselectivity. Brønsted acids often favor the thermodynamically more stable (more substituted) enehydrazine, while Lewis acids can sometimes favor the kinetic product.[3] A systematic screen is necessary to determine the optimal conditions for your specific substrate.
-
Issue 3: Difficulty with Product Purification
Q: My crude product is a dark, tarry substance, and I'm struggling to isolate the desired compound via column chromatography.
A: The formation of colored, insoluble byproducts is common in acid-catalyzed reactions run at high temperatures. These impurities can streak on a silica column, leading to poor separation and low recovery.[7]
-
Causality — Product Instability & Polymerization: The acidic conditions required for cyclization can also promote side reactions, including polymerization or degradation of the electron-rich pyrrole ring in the product.
-
Troubleshooting & Optimization:
-
Initial Work-up: Before attempting chromatography, perform a thorough aqueous work-up. After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. This is a critical step to prevent further degradation on the silica gel.
-
Chromatography Technique:
-
Stationary Phase: If your compound is basic, it may interact strongly with acidic silica gel. Consider deactivating the silica by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%). Alternatively, using a different stationary phase like neutral alumina can be effective.[7]
-
Solvent System: Start with a non-polar eluent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. A gradient elution is almost always necessary. Adding a small percentage of methanol can help elute highly polar compounds.
-
-
Alternative Purification: If chromatography fails, consider recrystallization or preparative TLC for smaller scales.[7]
-
Caption: Decision tree for troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the proposed Fischer indole synthesis cyclization step?
A1: The mechanism proceeds through several distinct, acid-catalyzed steps:[4]
-
Hydrazone-Enehydrazine Tautomerism: The starting hydrazone tautomerizes to the more reactive enehydrazine form.
-
[5][5]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated enehydrazine undergoes a rearrangement similar to a Claisen rearrangement, forming a new C-C bond and breaking the N-N bond.
-
Rearomatization: The intermediate loses a proton to regain aromaticity in the pyridine ring.
-
Cyclization and Elimination: The terminal amine attacks the imine, forming a five-membered ring. This is followed by the elimination of an ammonia molecule to generate the final pyrrolopyridinone product.
Q2: Are there alternative synthetic routes to consider?
A2: Yes, several other methods exist for constructing pyrrolopyridine scaffolds, though they may be less direct for this specific substitution pattern. The Bartoli reaction, for instance, uses vinyl Grignard reagents with nitro-pyridines, and the Sonogashira reaction can be used to construct the pyrrole ring from an appropriately substituted pyridine.[8] However, for the 3,3-dimethyl-2-oxo target, the Fischer synthesis offers a more convergent and efficient route by leveraging a simple ketone as a key building block.
Q3: What analytical methods are recommended for final product characterization?
A3: A combination of spectroscopic methods is essential for unambiguous structure confirmation:
-
¹H and ¹³C NMR: To confirm the connectivity of all atoms and the presence of the dimethyl group (a characteristic singlet in ¹H NMR integrating to 6H) and the lactam carbonyl (a characteristic shift in ¹³C NMR around 170-180 ppm).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, especially the lactam C=O stretch (typically ~1680-1700 cm⁻¹).
Experimental Protocols
Protocol 1: Synthesis of the Hydrazone Intermediate
-
To a solution of (3-hydrazinylpyridin-4-yl)carbamate (1.0 eq) in ethanol (0.2 M), add 3-methyl-2-butanone (1.2 eq).
-
Add a catalytic amount of acetic acid (3-4 drops).
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude hydrazone can often be used in the next step without further purification. If necessary, purify by trituration with cold diethyl ether.
Protocol 2: Cyclization to 3,3-Dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
-
To a round-bottom flask charged with anhydrous toluene (0.1 M relative to hydrazone), add the crude hydrazone intermediate (1.0 eq).
-
Add anhydrous zinc chloride (ZnCl₂) (1.5 eq) portion-wise.
-
Heat the reaction mixture to 110 °C under a nitrogen atmosphere and stir for 8-12 hours, monitoring by TLC or LC-MS.
-
Cool the mixture to room temperature and carefully quench by pouring it into a stirred solution of saturated sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 3: Purification by Column Chromatography
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the dried material onto a pre-packed silica gel column.
-
Elute the column using a gradient solvent system, starting with 100% hexanes and gradually increasing the proportion of ethyl acetate (e.g., from 0% to 50% ethyl acetate over 10 column volumes).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product.
References
- Benchchem. Troubleshooting Oxa-Pictet–Spengler reaction side reactions.
-
Al-Mousawi, S. M., et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). Available from: [Link]
- ResearchGate. Optimization of the Fischer indole reaction in the synthesis of compound 3.
- Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(10), 1734-1745.
- Taber, D. F., & Stranberg, P. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53457-53474.
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
- Wikipedia. Pictet–Spengler reaction.
- Organic Chemistry Portal. Fischer Indole Synthesis.
- Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site.
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(10), 1734-1745. Available from: [Link]
- Jiang, H., et al. (2020). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Journal of Medicinal Chemistry, 63(23), 14470-14484.
-
Mai, A., & Rotili, D. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(11), 2648. Available from: [Link]
-
MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(1), 241-249. Available from: [Link]
- Alfa Chemistry. Fischer Indole Synthesis.
- Organic Reactions. (2024). Enantioselective Pictet-Spengler Reactions. Organic Reactions, 114.
- Benchchem. Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
-
Favi, G., et al. (2019). Synthesis of Pyrrolo[2,3-c]isoquinolines via the Cycloaddition of Benzyne with Arylideneaminopyrroles: Photophysical and Crystallographic Study. ACS Omega, 4(25), 21086-21096. Available from: [Link]
- Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Ukrainian Chemical Journal, 90(5), 3-23.
Sources
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
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- 8. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
Overcoming steric hindrance during alkylation of pyrrolo[2,3-c]pyridin-2-one
Welcome to the technical support center for the alkylation of pyrrolo[2,3-c]pyridin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a particular focus on overcoming steric hindrance. The pyrrolo[2,3-c]pyridin-2-one scaffold is a key component in many pharmacologically active compounds, making its effective functionalization a critical step in medicinal chemistry.[1][2][3] This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.
Understanding the Challenge: Steric Hindrance in N-Alkylation
The N-alkylation of pyrrolo[2,3-c]pyridin-2-one can be a challenging transformation. The nitrogen atom, while nucleophilic after deprotonation, can be sterically encumbered, particularly when bulky alkylating agents are used. This steric hindrance can lead to low yields, side reactions, or complete failure of the reaction.[4][5][6] Understanding the interplay of the substrate, alkylating agent, base, and solvent is crucial for success.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the alkylation of pyrrolo[2,3-c]pyridin-2-one in a question-and-answer format.
Q1: My N-alkylation with a bulky secondary alkyl halide is failing or giving very low yields. What are the likely causes and how can I fix it?
Answer:
This is a classic case of steric hindrance impeding the SN2 reaction pathway. The bulky nature of the secondary alkyl halide makes it difficult for the nucleophilic nitrogen of the deprotonated pyrrolo[2,3-c]pyridin-2-one to attack the electrophilic carbon.
Troubleshooting Strategies:
-
Optimize the Base: The choice of base is critical for efficient deprotonation without causing side reactions.
-
Problem: Weak bases like potassium carbonate (K₂CO₃) may not fully deprotonate the pyrrolopyridinone, leading to a low concentration of the active nucleophile.
-
Solution: Employ stronger, non-nucleophilic bases. Sodium hydride (NaH) is a common and effective choice for generating the sodium salt of the heterocycle. For more sterically hindered cases, stronger bases like lithium diisopropylamide (LDA) or potassium tert-butoxide (KOtBu) can be used, but require anhydrous conditions and careful temperature control to avoid side reactions.[7][8]
-
-
Solvent Selection: The solvent plays a crucial role in an SN2 reaction.
-
Problem: Protic solvents (e.g., ethanol, methanol) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[9][10][11]
-
Solution: Use polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF). These solvents solvate the cation but leave the anionic nucleophile "naked" and more reactive.[9][12]
-
-
Improve the Leaving Group: A better leaving group will accelerate the SN2 reaction.
-
Problem: Alkyl chlorides are often poor leaving groups.
-
Solution: If possible, switch to the corresponding alkyl bromide or iodide. Iodides are excellent leaving groups. Alternatively, the alkyl alcohol can be converted to a triflate (-OTf) or tosylate (-OTs), which are exceptionally good leaving groups.[13][14]
-
-
Consider Alternative Reaction Conditions:
-
Phase-Transfer Catalysis (PTC): This technique is excellent for reactions with poor solubility of the nucleophilic salt in the organic solvent. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the deprotonated heterocycle into the organic phase where the alkylating agent resides.[15][16][17][18] This can often be performed under milder conditions with weaker bases like potassium carbonate.[15]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction by providing rapid and uniform heating, sometimes overcoming steric barriers that are problematic under conventional heating.[17]
-
Visualizing the SN2 Reaction Pathway:
Caption: SN2 reaction pathway for N-alkylation.
Q2: I am observing O-alkylation as a significant side product. How can I improve N-selectivity?
Answer:
The pyrrolo[2,3-c]pyridin-2-one anion is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen and the oxygen of the carbonyl group. The selectivity between N- and O-alkylation is influenced by several factors, primarily the nature of the alkylating agent and the reaction conditions, as explained by Hard and Soft Acid and Base (HSAB) theory.
Troubleshooting Strategies:
-
Choice of Alkylating Agent:
-
Counter-ion and Solvent Effects:
-
Problem: Conditions that lead to a "free" anion (e.g., using a potassium salt in DMSO) can increase the proportion of O-alkylation.
-
Solution: Using a more coordinating counter-ion like Li⁺ in a less polar solvent like THF can favor N-alkylation. The lithium ion can coordinate to the oxygen atom, making it less nucleophilic.
-
Comparative Table for N- vs. O-Alkylation:
| Factor | Favors N-Alkylation (Softer Nucleophile) | Favors O-Alkylation (Harder Nucleophile) |
| Alkylating Agent | Alkyl iodides, bromides (soft electrophiles) | Alkyl sulfates, triflates (hard electrophiles)[13] |
| Counter-ion | Li⁺, Mg²⁺ (coordinating) | K⁺, Cs⁺ (less coordinating) |
| Solvent | Less polar aprotic (e.g., THF, Dioxane) | Highly polar aprotic (e.g., DMSO, HMPA) |
Q3: Standard SN2 conditions are not working for my particularly challenging substrate. Are there alternative synthetic strategies?
Answer:
When conventional SN2 approaches fail, especially with highly hindered systems, alternative coupling methods should be considered.
Alternative Methodologies:
-
Mitsunobu Reaction:
-
Principle: This reaction allows for the alkylation of a nucleophile with a primary or secondary alcohol under mild, neutral conditions. It proceeds with an inversion of stereochemistry at the alcohol's carbon center. The reaction uses a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[19][20][21][22][23]
-
Advantages: Particularly useful for introducing sterically demanding groups and for substrates sensitive to strong bases.
-
Protocol:
-
Dissolve the pyrrolo[2,3-c]pyridin-2-one, the desired alcohol (1.2 eq.), and PPh₃ (1.5 eq.) in anhydrous THF.
-
Cool the mixture to 0 °C under an inert atmosphere (N₂ or Ar).
-
Add DIAD or DEAD (1.5 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up involves removal of the triphenylphosphine oxide byproduct, often by precipitation or chromatography.
-
-
-
Buchwald-Hartwig Amination:
-
Principle: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[24][25][26] It can couple amines (or in this case, the N-H of the heterocycle) with aryl or vinyl halides/triflates. While typically used for N-arylation, modifications can be applied for alkylation.
-
Advantages: Broad substrate scope and functional group tolerance. It is particularly effective for forming bonds that are difficult to create via traditional nucleophilic substitution.[24][27]
-
Protocol:
-
Combine the pyrrolo[2,3-c]pyridin-2-one, the alkyl halide (1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs₂CO₃ or K₃PO₄) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
Cool the reaction, filter off the catalyst, and purify the product by chromatography.
-
-
Decision-Making Flowchart for Method Selection:
Caption: Decision-making flowchart for selecting an alkylation method.
Summary of Key Recommendations
| Issue | Primary Recommendation | Secondary Recommendation |
| Low Yield/No Reaction | Use a stronger, non-nucleophilic base (e.g., NaH).[7] Switch to a polar aprotic solvent (e.g., DMF).[9][12] | Improve the leaving group (I > Br > OTs > Cl).[13][14] Consider Phase-Transfer Catalysis.[15][18] |
| O-Alkylation Side Product | Use a "softer" alkylating agent (e.g., alkyl iodide).[13] | Use a coordinating counter-ion (e.g., Li⁺). |
| Failure with Hindered Substrates | Employ the Mitsunobu reaction with the corresponding alcohol.[19][23] | Investigate a palladium-catalyzed Buchwald-Hartwig cross-coupling.[24][26] |
This guide provides a starting point for troubleshooting the alkylation of pyrrolo[2,3-c]pyridin-2-one. Successful organic synthesis often requires empirical optimization of reaction conditions. We encourage you to carefully consider the principles outlined here as you develop your specific synthetic route.
References
- Rhodium(iii)-catalyzed oxidative alkylation of N-aryl-7-azaindoles with cyclopropanols. Organic & Biomolecular Chemistry.
- PTC N-Alkylation of Very Polar Heterocycle. PTC Organics.
- SN2 Effect of Solvent. OpenOChem Learn.
- N-Heterocyclic olefins as efficient phase-transfer catalysts for base-promoted alkylation reactions. Chemical Communications.
- Solid–Liquid Phase Alkylation of N-Heterocycles: Microwave-Assisted Synthesis as an Environmentally Friendly Alternative. Taylor & Francis Online.
- Why n-alkylation is more favorable than o-alkyation ? ResearchGate.
- Factors Affecting the Rates of SN1 and SN2 Reactions. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25.
- What is the effect of solvent on SN2 reaction. Echemi.
- Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Site-Selective Functionalization of 7-Azaindoles via Carbene Transfer and Isolation of N-Aromatic Zwitterions. Organic Letters.
- Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal.
- Industrial Phase-Transfer Catalysis. PTC Organics, Inc..
- Characteristics of the SN2 Reaction. Chemistry LibreTexts.
- Buchwald–Hartwig amination. Wikipedia.
- Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. ResearchGate.
- Solvent Effects on Sn2 Reactions. YouTube.
- Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Chemical Communications.
- Transition‐Metal‐Free Alkylation of N‐Heterocycles with Nitriles via Heteroarylphosphonium Intermediates. Angewandte Chemie International Edition.
- Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI.
- Recent Progress Concerning the N-Arylation of Indoles. PMC.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Mitsunobu reaction. Organic Synthesis.
- The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition.
- What strong bases that can be used to deprotonate secondary amine? Quora.
- Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI.
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC.
- Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents. PMC.
- Strong Bases Design: Key Techniques and Stability Issues. PMC.
- Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. PMC.
- nucleophilic substitution. i. nucleophilic substitution.
- Traditional Strong and Hindered Bases. Sigma-Aldrich.
- Mitsunobu Reaction. Master Organic Chemistry.
- Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. PMC.
- Mitsunobu Reaction. Organic Chemistry Portal.
- Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. PMC.
- Reaction of magnesiated bases on substituted pyridines: deprotonation or 1,4-addition? Journal of the Chemical Society, Perkin Transactions 1.
- Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI.
- Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Molbank.
- Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. Organic Letters.
- Pyrrolo[2,3-b]pyridine compounds and their use in the treatment of cancer. Google Patents.
- Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry.
- Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymerization. Angewandte Chemie International Edition.
- One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. PMC.
- Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI.
- Why do organic mechanisms often use weak bases (ex: pyridine) to de-protonate amines (ex: diphenylamine)? Wouldn't it also work just as well with strong bases such as LDA? Quora.
- Discovery of Pyrrolo[2,3- c ]pyridines as Potent and Reversible LSD1 Inhibitors. Journal of Medicinal Chemistry.
- Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. PMC.
Sources
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- 3. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Traditional Strong and Hindered Bases [sigmaaldrich.com]
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- 15. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 16. N-Heterocyclic olefins as efficient phase-transfer catalysts for base-promoted alkylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
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- 23. Mitsunobu Reaction [organic-chemistry.org]
- 24. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 26. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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Technical Support Center: Solubility Optimization for 3,3-Dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
System Diagnosis: Why is this molecule difficult?
Before attempting to force the molecule into solution, it is critical to understand the physicochemical barriers preventing solvation. 3,3-Dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one presents a unique "perfect storm" of structural features that resist dissolution, even in a powerful aprotic solvent like Dimethyl Sulfoxide (DMSO).[1][2]
A. The "Lactam Trap" (Lattice Energy vs. Solvation)
This molecule is not a simple lipophilic heterocycle; it is a rigid lactam .[1]
-
Mechanism: The amide-like lactam group (NH-C=O) at the 1,2-position creates a strong Hydrogen Bond Donor (NH) and Acceptor (C=O) pair.[2]
-
The [2,3-c] Isomer Effect: Unlike the more common [2,3-b] isomer (7-azaindole derivative), the [2,3-c] isomer places the pyridine nitrogen in a position that is less sterically hindered.[1][2] This allows the molecule to form highly stable, ribbon-like intermolecular hydrogen bond networks in the solid state.
-
Consequence: To dissolve this compound, DMSO must break these high-energy crystal lattice interactions.[1][2] If the DMSO is "wet" or cold, it cannot overcome the lattice energy.
B. The Gem-Dimethyl Block
The 3,3-dimethyl substitution locks the molecule in the keto (lactam) form.
-
It prevents tautomerization to the potentially more soluble hydroxy-pyridine (enol) form.
-
It increases the lipophilicity (LogP), making the molecule hydrophobic.[1][2] While DMSO dissolves hydrophobic compounds, the lack of rotatable bonds (high rigidity) decreases the entropy of mixing, further resisting solubilization.[1][2]
C. The Hygroscopicity Factor
DMSO is aggressively hygroscopic.[3] At 60% relative humidity, pure DMSO can absorb 1-2% water by weight within hours.[1][2]
-
Critical Threshold: For rigid heterocycles like pyrrolo-pyridin-ones, a water content of just 0.1% in DMSO can decrease solubility by up to 50% due to the "antisolvent effect" of water on the hydrophobic core.
Standard Operating Procedure (SOP): Solubilization Protocol
WARNING: Do not simply add DMSO and vortex. This often leads to the formation of a "micro-suspension" that looks clear but fails in biological assays (causing false positives via aggregation).
Step 1: Solvent Preparation (The "Dry" Rule)[2]
-
Reagent: Use only Anhydrous DMSO (≥99.9%, water <50 ppm).[1][2]
-
Verification: If the DMSO bottle has been opened for >1 month without a septum, assume it is wet.[1] Use a fresh ampoule or dry over 3Å molecular sieves for 24 hours.
Step 2: The "Warm-Sonicate" Cycle
-
Weighing: Weigh the compound into a glass vial (avoid plastic microfuge tubes initially, as static can disperse the powder).
-
Addition: Add the calculated volume of Anhydrous DMSO to reach 50% of the target concentration (e.g., if aiming for 10 mM, dissolve to 20 mM first).
-
Warming: Heat the vial to 40–45°C in a water bath for 5 minutes. Rationale: This adds kinetic energy to disrupt the crystal lattice.
-
Sonication: Sonicate in a bath sonicator at 40°C for 10–15 minutes.
-
Dilution: Add the remaining DMSO to reach the final concentration. Vortex for 30 seconds.
Troubleshooting Decision Tree
If the standard protocol fails, follow this logic flow to diagnose the specific failure mode.
Figure 1: Troubleshooting logic flow for solubilizing rigid heterocyclic lactams in DMSO.
Frequently Asked Questions (FAQs) & Advanced Solutions
Q1: The solution was clear in DMSO, but it precipitated immediately when I added it to my cell culture media (PBS/DMEM). Why?
Diagnosis: This is the "Crash-Out" effect. Your compound is highly hydrophobic (Lipophilic).[1][2] When you dilute the DMSO stock (e.g., 10 mM) into an aqueous buffer (PBS), the solvent power drops exponentially.[1][2] Solution:
-
Serial Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Perform an intermediate dilution (e.g., dilute stock to 10x concentration in a buffer containing 5-10% cyclodextrin or BSA ).
-
Carrier Proteins: Ensure your media contains FBS or BSA before adding the compound. The proteins act as "sponges," binding the hydrophobic molecule and keeping it in suspension.
Q2: My solution turned into a viscous "jelly" after sonication.
Diagnosis: You have formed a DMSO Solvate . The 3,3-dimethyl-pyrrolo-pyridin-one core can stack with DMSO molecules to form a supramolecular gel. Solution:
-
Break the Gel: Add a co-solvent.[4][5] Adding 5% (v/v) Ethanol or tert-Butanol to the DMSO can disrupt the solvate structure without significantly affecting most biological assays.
-
Heat: Briefly heating to 60°C will melt the gel; use immediately.
Q3: Can I freeze-thaw the DMSO stock?
Recommendation: Avoid repeated freeze-thaw cycles.
-
Reason: Every time DMSO freezes, it crystallizes.[1][2] The dissolved compound is excluded from the DMSO crystal lattice and concentrated into "pockets" where it precipitates. Upon thawing, these micro-precipitates often do not re-dissolve without vigorous sonication.[1][2]
-
Protocol: Aliquot the stock solution into single-use vials immediately after preparation. Store at -20°C.
Q4: What is the maximum solubility I can expect?
Based on structural analogs (7-azaindoles/oxindoles), the theoretical maximum in anhydrous DMSO is likely between 20–50 mM .[1][2]
-
Warning: If you are attempting >100 mM, you are likely exceeding the thermodynamic solubility limit, and the compound will crash out over time.[1]
Summary Data Table
| Parameter | Impact on Solubility | Optimization Strategy |
| Water Content | Critical Negative. 0.1% water can reduce solubility by 50%. | Use Anhydrous DMSO (stored over sieves).[2] |
| Temperature | Positive. Solubility increases endothermically. | Heat to 45°C during preparation. |
| Sonication | Essential. Breaks lattice energy and aggregation. | Sonicate 15 mins. Check for "schlieren". |
| Storage | Negative. Freeze-thaw causes irreversible precipitation. | Single-use aliquots at -20°C. |
References
-
Gaylord Chemical Company. (2007).[1][6][7] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin #102B. (The authoritative industrial guide on DMSO solvent properties and hygroscopicity).
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Li, Di, et al. (2005).[1][2] Equilibrium Solubility Measurement of Ionizable Drugs. Journal of Pharmaceutical Sciences . (Foundational text on pKa and solubility profiling of heterocycles).
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Balbach, S., & Korn, C. (2004).[1] Pharmaceutical evaluation of early development candidates "the 100 mg-approach". International Journal of Pharmaceutics . (Discusses the impact of crystal lattice energy on solubility).
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Lipinski, C. A., et al. (2001).[1][2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews . (The standard for understanding solubility in drug discovery).
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Minimizing side reactions in the cyclization of 3,3-dimethyl-7-azaindole precursors
Technical Support Center: Cyclization of 3,3-Dimethyl-7-Azaindole Precursors
Welcome to the technical support center for the synthesis of 3,3-dimethyl-7-azaindole scaffolds. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this important synthetic transformation. The 7-azaindole core is a privileged structure in modern drug discovery, acting as a bioisostere for indole and purine systems, which often enhances solubility and bioavailability.[1][2] However, its synthesis, particularly via classical methods like the Fischer indole synthesis, is often challenging due to the electron-deficient nature of the pyridine ring.[1][3]
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the specific side reactions and experimental hurdles you may encounter.
Section 1: The Target Reaction - Understanding the Aza-Fischer Indole Synthesis
The Aza-Fischer indole synthesis is a cornerstone method for constructing the 7-azaindole nucleus. The reaction proceeds by heating a pyridylhydrazone (formed from a pyridylhydrazine and a ketone) in the presence of an acid catalyst.[4] The key transformation is a[4][4]-sigmatropic rearrangement.[5] However, the electron-withdrawing pyridine nitrogen makes this rearrangement more difficult than in the standard Fischer synthesis, often requiring harsher conditions which can, in turn, promote side reactions.[6][7]
Caption: Ideal reaction pathway for the Aza-Fischer Indole Synthesis.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the cyclization of 3,3-dimethyl-7-azaindole precursors.
Problem 1: Low or No Yield with Tar Formation
Q: My reaction has a very low yield of the desired 7-azaindole. The TLC plate is a streak, and the crude NMR is a complex mess. What's going wrong?
A: This is the most frequent complaint and typically points to decomposition of the starting material, intermediates, or the product itself. The electron-deficient nature of the pyridine ring makes the entire system more sensitive to the harsh acidic conditions required for cyclization.[6]
Root Causes & Solutions:
-
Excessively Harsh Conditions: High temperatures (>150 °C) combined with strong Brønsted acids (concentrated H₂SO₄) or polyphosphoric acid (PPA) can lead to rapid decomposition.[6] The pyridine nitrogen can be protonated, altering the electronics and potentially opening undesired reaction pathways.[6]
-
Troubleshooting Protocol: Systematically screen catalysts and conditions, moving from milder to stronger. Begin with a Lewis acid like zinc chloride (ZnCl₂) in a high-boiling solvent (e.g., toluene or xylene) at a moderate temperature (110-130 °C).[4][6] If the reaction stalls, cautiously increase the temperature or switch to a stronger catalyst system like p-toluenesulfonic acid (p-TsOH) before resorting to PPA.[5][6]
-
-
Air Sensitivity: Azaindole intermediates and the final product can be susceptible to oxidation, especially at high temperatures. This can contribute to the formation of colored impurities and tar.
-
Best Practice: Always perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] Degassing the solvent prior to use by sparging with an inert gas for 15-20 minutes is also highly recommended.
-
| Catalyst Type | Examples | Typical Conditions | Pros | Cons |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | Toluene, Xylene, or neat; 80-140 °C | Generally milder, less protonation of pyridine N[6] | May not be strong enough for all substrates |
| Brønsted Acids | p-TsOH, H₂SO₄, HCl | High-boiling solvents (Toluene, Diglyme) | Stronger, can drive difficult cyclizations | Can cause decomposition if not controlled[6] |
| Polyprotic Acid | Polyphosphoric Acid (PPA) | Neat or in a co-solvent; 100-180 °C | Often effective, acts as solvent and catalyst | Viscous, difficult to control, often leads to charring[4][6] |
Problem 2: Formation of a High-Molecular-Weight Side Product
Q: I'm consistently isolating a major side product with a mass roughly double that of my starting material or product. What is this and how can I prevent it?
A: This strongly suggests the formation of a dimer. Dimerization occurs when a reactive intermediate from one molecule is attacked by a second molecule of starting material or another intermediate.[7][8] This intermolecular side reaction competes directly with the desired intramolecular cyclization.
Plausible Mechanism & Solutions:
Under strongly basic conditions (as in some alternative syntheses) or potentially from reactive intermediates under acidic conditions, a deprotonated or highly reactive species can attack a second molecule of the precursor before it has a chance to cyclize.[9] While the exact mechanism under Fischer conditions can vary, the principle of concentration-dependent side reactions holds.
Caption: Competition between desired cyclization and dimerization.
Solutions:
-
Employ High-Dilution Conditions: The rate of an intermolecular reaction (dimerization) is dependent on the concentration of two species, whereas the rate of an intramolecular cyclization is dependent only on the concentration of one. By significantly lowering the overall concentration (e.g., using 5-10 times more solvent), you can kinetically favor the desired cyclization.
-
Use Slow Addition: Instead of adding all reagents at once, use a syringe pump to slowly add the pyridylhydrazone solution to the hot acid/solvent mixture over several hours.[7] This keeps the instantaneous concentration of the reactive species extremely low, dramatically suppressing the rate of dimerization.
Problem 3: Incomplete Cyclization & Isolation of Intermediate
Q: My reaction stops progressing after a few hours, and upon workup, I recover a significant amount of the uncyclized pyridylhydrazone intermediate. How can I push the reaction to completion?
A: This indicates that the activation energy for the rate-limiting[4][4]-sigmatropic rearrangement is not being overcome under your current reaction conditions.
Root Causes & Solutions:
-
Insufficient Catalytic Activity: As mentioned, the electron-deficient pyridine ring deactivates the system towards the key rearrangement step.[7] Your chosen acid may be too weak.
-
Substituent Effects: The 3,3-dimethyl groups, while common, can introduce steric or electronic effects that may hinder the formation of the transition state for the rearrangement. Certain substitution patterns are known to cause the Fischer indolization to fail entirely, favoring N-N bond cleavage over cyclization.[10][11]
-
Solution: Carefully increase the thermal energy. Raise the reaction temperature in 10 °C increments, monitoring by TLC/LC-MS every 30-60 minutes to find a balance between driving the reaction forward and initiating decomposition. Extending the reaction time at the current temperature is another viable option.[12]
-
Section 3: Experimental Protocol: Systematic Catalyst Screening
To address issues of low yield or stalled reactions, a systematic screen is the most logical approach. This protocol provides a framework for efficiently testing key parameters.
Objective: To identify the optimal acid catalyst and temperature for the cyclization of a given 3,3-dimethyl-7-azaindole precursor.
Procedure:
-
Preparation: Prepare a stock solution of your pyridylhydrazone precursor in a suitable high-boiling solvent (e.g., toluene or diglyme) to ensure consistent concentration across all reactions.
-
Reaction Setup: In parallel reaction vials equipped with stir bars and reflux condensers under an inert atmosphere (N₂), add an equal volume of the precursor stock solution.
-
Catalyst Addition:
-
Vial 1: Add ZnCl₂ (1.2 eq).
-
Vial 2: Add p-TsOH (1.2 eq).
-
Vial 3: Add BF₃·OEt₂ (1.2 eq).
-
Vial 4 (Control): No catalyst.
-
-
Heating & Monitoring: Place all vials in a pre-heated aluminum block at 110 °C.
-
Analysis: After 2 hours, carefully take a small aliquot from each reaction. Quench with a basic solution (e.g., sat. NaHCO₃), extract with ethyl acetate, and spot on a TLC plate. Analyze via LC-MS for a quantitative comparison of product formation vs. starting material consumption.
-
Optimization: Based on the results, you can perform a second iteration. If ZnCl₂ showed some conversion, re-run the reaction at 130 °C. If p-TsOH showed promise but also some decomposition, re-run it at 100 °C. This methodical approach minimizes wasted material and quickly identifies a promising reaction window.
Section 4: Summary of Best Practices & Workflow
To maximize your success rate, adhere to the following principles:
-
Purity is Paramount: Ensure your pyridylhydrazine and ketone precursors are of the highest purity. Impurities can interfere with the catalyst or introduce competing side reactions.
-
Go Inert: Always use an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions, especially at elevated temperatures.[6]
-
Monitor Diligently: Use TLC or LC-MS to track the reaction's progress. Over-running the reaction is a common cause of decomposition and yield loss.[6]
-
Be Methodical: Don't change multiple variables at once. Optimize the catalyst first, then the temperature, and finally the concentration if dimerization is an issue.
Caption: A logical workflow for troubleshooting common cyclization issues.
References
- BenchChem Technical Support. (2025). Fischer Indole Synthesis of 4-Azaindoles.
- BenchChem Technical Support. (2025).
-
Wikipedia. Fischer indole synthesis. [Link]
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Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (n.d.). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters. [Link]
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ResearchGate. Optimization for the cyclization step. [Link]
-
Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. [Link]
-
ChemRxiv. Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. [Link]
-
Al-Zoubi, R. M., et al. (n.d.). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC. [Link]
-
Molecules. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC. [Link]
-
Royal Society of Chemistry. (n.d.). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. PMC. [Link]
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Journal of the American Chemical Society. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. PMC. [Link]
-
Garg, N. K., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. [Link]
-
Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. [Link]
-
American Chemical Society. (2016). Engineering an Affinity-Enhanced Peptide through Optimization of Cyclization Chemistry. [Link]
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ResearchGate. (2026). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. [Link]
-
Garg, N. K., et al. (n.d.). Why Do Some Fischer Indolizations Fail?. PMC. [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
-
Green Chemistry. (n.d.). An unexpected transition-metal free regioselective cyclization of alkynyl-tethered indoles to prepare indole-fused azepino[2,1-b]quinazolinones and spiroindole-pyrrolo[2,1-b]quinazolinones. [Link]
-
NIH. (n.d.). Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents. [Link]
-
Organic Chemistry Frontiers. (n.d.). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. [Link]
-
ResearchGate. (2025). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]
-
PubMed Central. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. [Link]
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NIH. (n.d.). Azaindole Therapeutic Agents. [Link]
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Validation & Comparative
A Comparative Analysis of 3,3-Dimethyl and 3,3-Diethyl Pyrrolo[2,3-c]pyridin-2-one Analogs as Potential Kinase Inhibitors
A Guide for Researchers in Drug Discovery and Development
Introduction
The pyrrolo[2,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, notably as kinase inhibitors[1][2][3]. Structure-activity relationship (SAR) studies are pivotal in optimizing the potency and selectivity of these inhibitors. A key region for modification is the C3 position of the pyridin-2-one ring. This guide provides a comparative analysis of two closely related analogs: 3,3-dimethyl- and 3,3-diethyl-pyrrolo[2,3-c]pyridin-2-one.
While direct, head-to-head comparative potency data for these specific analogs is not extensively available in the public domain, this guide will synthesize established principles of medicinal chemistry and the known effects of gem-dialkyl substitution to provide a robust, rationale-based comparison. We will delve into the theoretical underpinnings that suggest potential differences in their biological activity and pharmacokinetic profiles. Furthermore, we will provide detailed, field-proven experimental protocols to enable researchers to perform this comparison and generate the necessary data for their own drug discovery programs.
Theoretical Framework: The Influence of Gem-Dialkyl Substitution
The introduction of gem-dialkyl groups at the C3 position can profoundly influence the molecule's properties in several ways:
-
The Thorpe-Ingold Effect: Also known as the gem-dimethyl effect, this principle suggests that geminal substitution can accelerate intramolecular cyclization reactions by altering bond angles and reducing the conformational freedom of the acyclic precursor[4][5][6]. This has implications for the synthesis of these analogs, potentially influencing reaction rates and yields. From a pharmacological standpoint, this conformational constraint can lock the molecule into a more bioactive conformation, leading to enhanced potency[7].
-
Lipophilicity and Physicochemical Properties: The addition of alkyl groups generally increases the lipophilicity of a molecule. The ethyl groups in the 3,3-diethyl analog would impart a greater increase in lipophilicity compared to the methyl groups of the 3,3-dimethyl analog. This can impact solubility, cell permeability, and metabolic stability.
-
Steric Interactions and Binding Affinity: The steric bulk of the gem-dialkyl groups can influence how the molecule fits into the ATP-binding pocket of a target kinase. While the dimethyl group is relatively small, the diethyl group presents a larger steric profile. This could either lead to a more favorable van der Waals interaction, enhancing potency, or create steric clashes that reduce binding affinity, depending on the specific topology of the kinase active site. In some related heterocyclic systems, larger alkyl groups like ethyl have been shown to be more favorable for potency than methyl groups at certain positions[8].
Hypothetical Comparative Potency Data
To illustrate how the potency of these two analogs would be compared, a hypothetical dataset is presented below. This data assumes a generic kinase target and is for illustrative purposes only. Researchers are encouraged to generate their own data using the protocols provided in this guide.
| Compound | Substituent at C3 | Target Kinase IC50 (nM) | Cell-Based Target Engagement EC50 (nM) |
| Analog A | 3,3-dimethyl | 50 | 150 |
| Analog B | 3,3-diethyl | 25 | 95 |
This hypothetical data suggests that for this particular kinase, the increased steric bulk and lipophilicity of the diethyl groups may contribute to a more potent inhibitory activity both at the enzymatic and cellular level.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the synthesis of the 3,3-dialkyl pyrrolo[2,3-c]pyridin-2-one core and for the subsequent evaluation of their inhibitory potency.
Synthesis of 3,3-Dialkyl-Pyrrolo[2,3-c]pyridin-2-one Core
The synthesis of the pyrrolo[2,3-c]pyridin-2-one scaffold can be achieved through various synthetic routes[1][9][10]. The following is a generalized, illustrative pathway.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol:
-
Kinase Reaction Setup:
-
In a 384-well plate, add 5 µL of the test compound (3,3-dimethyl or 3,3-diethyl analog) at various concentrations.
-
Add 5 µL of a solution containing the target kinase and its specific substrate.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.
-
Incubation: Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP.
-
Incubation: Incubate at room temperature for 30-60 minutes.
-
Signal Detection: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the inhibitory activity of the compound.
-
Data Analysis: Calculate IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration.
Cell-Based Target Engagement Assay: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay measures the binding of a compound to its target kinase within living cells, providing a more physiologically relevant measure of potency.[11][12]
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Step-by-Step Protocol:
-
Cell Preparation: Transfect a suitable human cell line (e.g., HEK293) with a vector expressing the target kinase fused to NanoLuc® luciferase.
-
Compound Addition: Plate the transfected cells in a 96-well or 384-well plate and add the 3,3-dimethyl or 3,3-diethyl analog at a range of concentrations.
-
Tracer and Substrate Addition: Add the NanoBRET™ fluorescent tracer, which competes with the test compound for binding to the kinase, and the NanoLuc® substrate.
-
Incubation: Incubate the plate at room temperature in the dark for a specified period.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
Data Analysis: The BRET ratio is calculated, and a decrease in this ratio indicates displacement of the tracer by the test compound. Plot the BRET ratio against the logarithm of the compound concentration to determine the EC50 value.
Conclusion
The provided experimental protocols for synthesis and potency determination offer a clear path for researchers to generate the necessary data to make an informed decision in their drug discovery efforts. By systematically evaluating these and other analogs, the pyrrolo[2,3-c]pyridin-2-one scaffold can be further optimized to yield potent and selective kinase inhibitors for a variety of therapeutic applications.
References
-
ADP-Glo™ Kinase Assay Protocol. Promega Corporation.
-
Thorpe–Ingold effect. Wikipedia.
-
ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega Corporation.
-
Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Journal of Student Research.
-
Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33–56.
-
ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation.
-
LanthaScreen® Eu Kinase Binding Assay for PLK4. Thermo Fisher Scientific.
-
LanthaScreen® Kinase Assay Basic Training Module. Thermo Fisher Scientific.
-
QS S Assist KINASE_ADP-GloTM Kit. Carna Bio USA Inc.
-
ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate.
-
A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed.
-
Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence. PMC.
-
Spotlight: Cell-based kinase assay formats. Reaction Biology.
-
Thorpe-Ingold Effect. Chem-Station Int. Ed.
-
Thorpe–Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base. Organic & Biomolecular Chemistry (RSC Publishing).
-
Kinase Target Engagement. Promega Corporation.
-
Structure-activity relationships and molecular modeling of 3, 5-diacyl-2,4-dialkylpyridine derivatives as selective A3 adenosine receptor antagonists. PubMed.
-
LanthaScreen Eu Kinase Binding Assay for FLT4 Overview. Thermo Fisher Scientific.
-
LanthaScreen TR-FRET Kinase Assays. Thermo Fisher Scientific.
-
Binding assays to profile target engagement by kinase inhibitors in... ResearchGate.
-
Create Your Own Cellular Compound Target Engagement Assay. YouTube.
-
Structure–Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists. PMC.
-
Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC.
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.
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Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen.
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Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI.
-
SYNTHESIS OF PYRROLO[2,3-d]PYRIMIDINE ANALOGUES. LOCKSS.
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Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. ACS Publications.
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate.
-
Synthesis and structure-activity relationship studies of novel dihydropyridones as androgen receptor modulators. PubMed.
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A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. PMC.
-
Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed.
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society.
-
Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. RSC Publishing.
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Тhe gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p- nitrophenyl) hydantoates. Arkivoc.
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3,3-Diethyl-2,2-dimethylhexane. PubChem.
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Use of Small Molecule Potentiators to Enhance Activity of Beta-Lactams Against Gram+ Bacteria. University Digital Conservancy.
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gem-dimethyl Archives. AMM Journal.
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Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Publishing.
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3,3-dimethyl-1-butyne -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). NIST.
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structural changes & SAR for lead optimization. YouTube.
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Comparative stability analysis of 7-azaindole vs. indole-based 3,3-dimethyl derivatives
Topic: Comparative Stability Analysis: 7-Azaindole vs. Indole-Based 3,3-Dimethyl Derivatives Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a critical technical comparison between 3,3-dimethyl-3H-indole (Indolenine) and its bioisostere, 3,3-dimethyl-3H-pyrrolo[2,3-b]pyridine (7-Azaindolenine) .
While the indole derivative is a stable, commercially ubiquitous intermediate, the 7-azaindole equivalent exhibits profound instability . Experimental evidence indicates that the electron-deficient pyridine ring in the 7-azaindole scaffold destabilizes the 3H-indolenine tautomer, often leading to spontaneous rearrangement (e.g., to 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine) or hydrolysis.
Key Takeaway: Drug discovery programs cannot treat 3,3-dimethyl-7-azaindole as a direct "plug-and-play" bioisostere for 3,3-dimethylindole. Alternative synthetic strategies and scaffold modifications are required.
Structural & Electronic Basis of Stability
The divergence in stability stems from the electronic influence of the nitrogen atom at position 7 (N7) in the azaindole scaffold.
Electronic Comparison
| Feature | 3,3-Dimethyl-3H-Indole | 3,3-Dimethyl-3H-7-Azaindole |
| Core Scaffold | Benzo-fused pyrrole | Pyridine-fused pyrrole |
| Electronic Nature | Electron-rich (Benzene ring) | Electron-deficient (Pyridine ring) |
| C2 Electrophilicity | Moderate; stable imine | High ; highly susceptible to nucleophilic attack |
| Thermodynamics | 3H-form is kinetically stable | 3H-form is thermodynamically unstable |
| Primary Risk | Slow oxidation | Rapid hydrolysis / Rearrangement |
Molecular Orbital Theory Insight
In the indole system, the benzene ring donates electron density into the pyrrole ring, stabilizing the C=N bond of the indolenine. In the 7-azaindole system, the N7 atom (pyridine nitrogen) is electronegative and withdraws electron density from the fused ring system. This significantly increases the electrophilicity of the C2 position (the imine carbon), making it hyper-reactive toward water (hydrolysis) or intramolecular rearrangement.
Figure 1: Mechanistic divergence driven by the electronic effects of the N7 pyridine nitrogen.
Chemical Stability Profile
Hydrolytic Stability (The "Water Trap")
-
Indole: The sterically hindered 3,3-dimethyl group protects the imine from rapid hydrolysis. It is stable in aqueous buffers at neutral pH for days.
-
7-Azaindole: The N7 atom acts as an intramolecular base or simply withdraws electrons, making the C2 imine highly susceptible to hydration. In the presence of trace moisture, the ring often opens to form an unstable amino-ketone, which degrades further.
Rearrangement Risks (The "Kelly-Parrick" Observation)
Historical attempts to synthesize 3,3-dimethyl-3H-pyrrolo[2,3-b]pyridine often yield the 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine isomer instead.[1]
-
Mechanism: Under acidic or thermal conditions (typical of Fischer synthesis), the methyl group at C3 migrates to C2 to restore aromaticity and form the thermodynamically favored 1H-pyrrole tautomer.
-
Citation: This phenomenon was notably observed by Kelly and Parrick, where the assigned 3H-structure was later corrected to the 1H-rearranged product [1].
Experimental Protocols & Validation
Protocol A: Synthesis & Stability Test (Indole Control)
This protocol yields the stable reference standard.
-
Reagents: Phenylhydrazine (1.0 eq), 3-methyl-2-butanone (1.1 eq), Glacial Acetic Acid.
-
Procedure: Reflux reagents in acetic acid for 3 hours.
-
Workup: Remove solvent, neutralize with NaOH, extract with DCM.
-
Result: 3,3-Dimethyl-3H-indole is isolated as a reddish oil/solid.
-
Validation: 1H NMR shows distinct gem-dimethyl singlet at ~1.3 ppm.
Protocol B: Attempted Synthesis of 7-Azaindole Analog
This protocol demonstrates the failure mode/instability.
-
Reagents: 2-Hydrazinopyridine (1.0 eq), 3-methyl-2-butanone (1.1 eq), Polyphosphoric Acid (PPA) or H2SO4.
-
Note: Acetic acid is often too weak for pyridylhydrazines due to lower nucleophilicity.
-
-
Procedure: Heat to 100°C for 4 hours.
-
Observation:
-
Outcome 1 (Failure): No cyclization due to deactivated pyridine ring.
-
Outcome 2 (Rearrangement): Formation of 2,3-dimethyl-1H-7-azaindole .
-
-
Diagnostic Check:
-
Target Signal: Gem-dimethyl singlet (~1.3 ppm).
-
Observed Signal: Two distinct methyl singlets (C2-Me and C3-Me) at different shifts (~2.2-2.4 ppm), indicating rearrangement.
-
Comparative Stress Testing Workflow
Figure 2: NMR-based hydrolytic stability stress test workflow.
Synthetic Implications for Drug Design
If your SAR (Structure-Activity Relationship) study requires a gem-dimethyl group at C3 to block metabolism:
-
For Indoles: Use the 3,3-dimethyl-3H-indole intermediate directly. It is robust and amenable to further functionalization (e.g., alkylation at N1 after reduction).
-
For 7-Azaindoles: Do NOT plan a route through the 3,3-dimethyl-3H-7-azaindole intermediate.
-
Alternative Strategy: Construct the ring with the gem-dimethyl group already in place using a Larock Synthesis or Oxidative Cyclization of an amino-alkyne, but expect the final product to force a tautomeric shift or require reduction to the indoline (dihydro) form to be stable.
-
Bioisostere Swap: Consider using 3,3-dimethyl-2-oxindole derivatives if the imine functionality is not strictly required.
-
Data Summary Table
| Property | 3,3-Dimethyl-3H-Indole | 3,3-Dimethyl-3H-7-Azaindole |
| CAS Registry | 2955-88-6 | Not widely registered / Ambiguous |
| Synthetic Yield (Fischer) | High (70-90%) | Very Low / Fails |
| Dominant Tautomer | 3H-form (Indolenine) | Rearranges to 1H-form |
| Hydrolysis t1/2 (pH 7) | > 48 Hours | < 1 Hour (Estimated/Transient) |
| Commercial Availability | Widely Available | Custom Synthesis Only |
References
-
Kelly, A. H., & Parrick, J. (1970). Preparation of some 7-azaindoles.[1][2][3][4] Canadian Journal of Chemistry. Link (Correction of structure from 3H to 1H isomer).
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews.[5] Link
-
Song, J. J., et al. (2002). Organometallic Methods for the Synthesis of 7-Azaindoles.[2] Chemical Society Reviews. Link
-
Popowycz, F., et al. (2003). Synthesis and Reactivity of 7-Azaindole Derivatives. Tetrahedron. Link
Sources
Safety Operating Guide
Proper Disposal Procedures: 3,3-Dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
[1][2][3][4][5]
Executive Summary & Operational Context
3,3-Dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a specialized heterocyclic intermediate, frequently employed in the synthesis of kinase inhibitors (e.g., ATM, JAK, or FMS inhibitors) and other bioactive small molecules.[1][2][3][4][5] Due to its nitrogen-rich azaindole core and potential biological activity, it must be managed as hazardous organic waste .
The Core Directive: This compound must never be disposed of via municipal drainage or standard trash. The only acceptable disposal route is high-temperature incineration via a licensed hazardous waste contractor. This ensures the complete thermal destruction of the heterocyclic ring system, preventing environmental accumulation of potentially bioactive scaffolds.
Hazard Profile & Risk Assessment
Before disposal, you must classify the waste stream. While specific toxicological data for this exact isomer may be limited, it shares the structural alerts of the pyrrolopyridine class (azaindoles). We treat it under the "Precautionary Principle" as a bioactive irritant.
Table 1: GHS Hazard Classification (Presumed/Analogous)
| Hazard Type | GHS Code | Description | Handling Implication |
| Acute Toxicity | H302 | Harmful if swallowed.[2][3] | Double-bag waste; do not generate dust. |
| Skin Irritation | H315 | Causes skin irritation.[2][3] | Wear Nitrile gloves (min 0.11mm thickness). |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] | Safety goggles required during transfer. |
| STOT-SE | H335 | May cause respiratory irritation.[2][3] | All transfers must occur in a fume hood. |
Scientific Insight: The "3,3-dimethyl" substitution on the oxindole ring creates a quaternary carbon center, increasing lipophilicity compared to the parent azaindole. This enhances membrane permeability, meaning skin absorption risks are higher than with simple salts.
Waste Segregation & Pre-Treatment
Effective disposal starts at the bench. You must segregate this compound based on its physical state.
A. Solid Waste (Pure Compound/Powder)
-
Container: High-Density Polyethylene (HDPE) or amber glass wide-mouth jars.
-
Labeling: Must read "HAZARDOUS WASTE - TOXIC ORGANIC SOLID."
-
Incompatibility: Do not mix with strong oxidizing acids (e.g., Nitric Acid, Chromic Acid). The electron-rich pyrrole ring can undergo rapid, exothermic oxidation, potentially evolving nitrous fumes (NOx).
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Solvent Compatibility: Segregate based on the solvent used (Halogenated vs. Non-Halogenated).
-
pH Check: Ensure the waste stream is Neutral (pH 6-8). If the reaction involved strong bases (e.g., NaH, LiHMDS) often used to alkylate this scaffold, quench carefully before bottling to prevent pressure buildup.
Visualization: Waste Segregation Logic
The following decision tree guides the segregation process to ensure RCRA compliance.
Caption: Figure 1. Decision matrix for segregating azaindole derivative waste streams to ensure compatibility with incineration protocols.
Detailed Disposal Protocols
Protocol A: Disposal of Pure Solid (Expired/Surplus)
Objective: Prepare solid substance for off-site incineration.
-
PPE Setup: Wear nitrile gloves, lab coat, and safety glasses. Work inside a chemical fume hood to capture any dust.
-
Primary Containment: Transfer the solid into a clear, sealable polyethylene bag or a screw-top jar.
-
Secondary Containment: Place the primary container into the lab's dedicated "Solid Hazardous Waste" drum (usually a black or blue wide-mouth drum).
-
Labeling: Update the drum log immediately.
-
Chemical Name: 3,3-Dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one.
-
Approx. Weight: e.g., "5.0 g".
-
Hazards: Check "Toxic" and "Irritant".
-
Protocol B: Disposal of Reaction Mixtures (Liquid)
Objective: Safe disposal of filtrates or reaction solutions containing the compound.
-
Quenching (Critical): If the compound was used in a reaction with reactive species (e.g., acid chlorides, hydrides), ensure the mixture is fully quenched with Methanol or Water/Ice before disposal.
-
Solvent Identification: Determine if your solvent is Halogenated (DCM) or Non-Halogenated (DMSO, DMF, Methanol).
-
Transfer: Pour into the appropriate waste carboy (typically 20L HDPE).
-
Warning: Do not fill carboys >90% full to allow for thermal expansion.
-
-
Log Entry: Record the volume and the estimated concentration of the azaindole derivative.
Emergency Procedures: Spill Response
In the event of a powder spill outside the fume hood, follow this specific workflow to minimize inhalation exposure.
Caption: Figure 2.[1][3][6] Operational workflow for dry powder spills of bioactive heterocyclic intermediates.
Spill Cleanup Notes:
-
Wet Method: Never dry sweep. The dust is an inhalation irritant (H335). Cover the spill with paper towels dampened with water or ethanol to prevent dust generation, then scoop up the debris.
-
Decontamination: Wipe the surface three times with ethanol/water to remove lipophilic residues.
Regulatory Compliance & References
This protocol adheres to the US EPA Resource Conservation and Recovery Act (RCRA) regarding the "Cradle-to-Grave" management of hazardous waste.
Key Regulatory Codes:
-
EPA Waste Code: Not specifically P-listed or U-listed. However, it is regulated as D001 (Ignitable, if in solvent) or Non-Regulated Toxic Waste depending on state regulations.
-
Disposal Method Code: Incineration (Combustion) is required to break down the nitrogen-containing rings (NOx control required at facility).
References
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200. Retrieved from [Link]
-
PubChem. Compound Summary: Pyrrolo[2,3-c]pyridine derivatives. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemscene.com [chemscene.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. indofinechemical.com [indofinechemical.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
